6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLRIOORWFVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672043 | |
| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-91-0 | |
| Record name | 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a feasible synthetic pathway, experimental protocols, and the expected analytical characterization of the target molecule.
Introduction
This compound is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. The presence of two bromine atoms and a methyl group on this scaffold makes it a versatile intermediate for further functionalization, allowing for the exploration of structure-activity relationships in the development of novel therapeutic agents. The imidazo[1,2-a]pyrazine ring system is a common motif in pharmacologically active molecules, known to exhibit a wide range of biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1208082-91-0 |
| Molecular Formula | C₇H₅Br₂N₃ |
| Molecular Weight | 290.94 g/mol |
| Appearance | Brown to dark brown solid |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the bromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine. The subsequent and final step is a condensation reaction of this intermediate with chloroacetone to form the target compound. Direct bromination of the 2-methylimidazo[1,2-a]pyrazine core is generally avoided as it can lead to the formation of inseparable mixtures of regioisomers.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of 2-Amino-3,5-dibromopyrazine
This procedure is based on established methods for the bromination of aminopyrazines.
Materials:
-
2-Aminopyrazine
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a fume hood, dissolve 2-aminopyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Quench any remaining bromine by adding a saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-3,5-dibromopyrazine.
Synthesis of this compound
This procedure is a standard condensation reaction for the formation of the imidazo[1,2-a]pyrazine ring system.
Materials:
-
2-Amino-3,5-dibromopyrazine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3,5-dibromopyrazine in ethanol in a round-bottom flask, add chloroacetone.
-
Add sodium bicarbonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to afford the pure compound.
Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Expected signals for aromatic protons on the imidazo[1,2-a]pyrazine core and a singlet for the methyl group protons. The chemical shifts will be influenced by the presence of the two bromine atoms. |
| ¹³C NMR | Expected signals for all seven carbon atoms in the molecule. The carbons attached to the bromine atoms would show characteristic chemical shifts. |
| Mass Spec. (EI) | The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, and an M+4 peak, characteristic of a dibrominated compound. Expected fragmentation patterns would involve the loss of the methyl group and cleavage of the imidazole ring. |
| Melting Point | Not reported in the literature. To be determined experimentally. |
| Yield | Not reported in the literature. To be determined experimentally. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a practical and logical approach to the synthesis and characterization of this compound. The provided synthetic route, starting from 2-aminopyrazine, is anticipated to be a more reliable method than direct bromination of the imidazo[1,2-a]pyrazine core. The detailed protocols and expected characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. Experimental verification of the proposed protocols and characterization data is essential for the successful synthesis and validation of this compound.
Technical Guide: Physicochemical Properties of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazole and pyrazine ring system. Its structural characteristics, particularly the presence of two bromine atoms, make it a potentially valuable intermediate for further chemical modifications in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its known physicochemical properties, general synthetic approaches, and characterization data.
Physicochemical Properties
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂N₃ | [1][2] |
| Molecular Weight | 290.94 g/mol | [1][2] |
| CAS Number | 1208082-91-0 | [1][3] |
| Appearance | White to amber powder/crystal | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Slightly soluble in water | [5] |
| pKa | Data not available | |
| LogP (Predicted) | 1.1 - 2.7 | [6][7] |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, the general approach involves the bromination of a 2-methylimidazo[1,2-a]pyrazine precursor.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from a suitable aminopyrazine, followed by cyclization and then bromination.
Experimental Protocols
Note: The following are generalized procedures based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Synthesis of 2-methylimidazo[1,2-a]pyrazine (Precursor)
This step would typically involve the condensation reaction between an aminopyrazine and an α-haloketone, such as chloroacetone.
-
Materials: 2-Aminopyrazine, chloroacetone, a suitable solvent (e.g., ethanol, DMF), and a base (e.g., sodium bicarbonate).
-
Procedure:
-
Dissolve 2-aminopyrazine in the chosen solvent.
-
Add chloroacetone to the solution.
-
Add a base to neutralize the hydrohalic acid formed during the reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-methylimidazo[1,2-a]pyrazine.
-
Step 2: Bromination of 2-methylimidazo[1,2-a]pyrazine
The synthesized 2-methylimidazo[1,2-a]pyrazine would then be subjected to electrophilic bromination.
-
Materials: 2-Methylimidazo[1,2-a]pyrazine, a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), and a suitable solvent (e.g., chloroform, acetic acid).
-
Procedure:
-
Dissolve 2-methylimidazo[1,2-a]pyrazine in the chosen solvent.
-
Slowly add the brominating agent (e.g., 2.2 equivalents of NBS for dibromination) to the solution, maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time, monitoring the formation of the product by TLC.
-
Once the reaction is complete, quench any excess brominating agent (e.g., with a solution of sodium thiosulfate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization Data
¹H NMR Spectroscopy:
A proton NMR spectrum is available for this compound, which is a critical tool for its structural confirmation.[8] The expected signals would correspond to the methyl protons and the aromatic protons on the imidazopyrazine ring system. The exact chemical shifts and coupling constants would provide definitive structural information.
Other Spectroscopic Data:
Biological Activity
There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. While the broader class of imidazo[1,2-a]pyrazines has been investigated for various therapeutic applications, including as kinase inhibitors and antimicrobial agents, this specific derivative has not been the subject of such published studies.[9]
Due to the lack of biological data, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a chemical intermediate with potential for further synthetic applications. This guide has summarized the currently available physicochemical data, outlined a general synthetic approach, and highlighted the existing characterization information. Further experimental work is required to fully elucidate its properties, develop a detailed and optimized synthetic protocol, and investigate its potential biological activities. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations into this compound.
References
- 1. This compound | CAS:1208082-91-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. This compound , 95% , 1208082-91-0 - CookeChem [cookechem.com]
- 3. 1208082-91-0|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 2-methylimidazo[1,2-a]pyrazine (C7H7N3) [pubchemlite.lcsb.uni.lu]
- 7. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(1208082-91-0) 1H NMR spectrum [chemicalbook.com]
- 9. espublisher.com [espublisher.com]
In-Depth Technical Guide: 1H and 13C NMR Spectral Data of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. This document is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, medicinal chemistry, and drug development by presenting detailed spectral information, experimental protocols, and a logical workflow for the characterization of this molecule.
Introduction to this compound
This compound is a halogenated heterocyclic compound featuring an imidazopyrazine core. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The bromine substituents at the 6 and 8 positions, along with the methyl group at the 2 position, provide specific electronic and steric properties that can be crucial for molecular interactions and further synthetic modifications. Accurate and detailed characterization, particularly through NMR spectroscopy, is fundamental for confirming the structure and purity of this compound in any research and development endeavor.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the structural elucidation and verification of the compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
No publicly available experimental data for the specific chemical shifts, multiplicities, and integrations of the protons of this compound could be located in the searched resources. The expected signals would correspond to the C3-H, C5-H, and the methyl protons at C2.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Specific experimental ¹³C NMR chemical shift values for this compound are not available in the public domain based on the conducted search. The expected signals would include those for the two brominated carbons (C6 and C8), the methyl-substituted carbon (C2), the additional imidazole and pyrazine ring carbons, and the methyl carbon.
Experimental Protocols
While specific experimental data for the target molecule is not available, this section outlines a general and widely accepted protocol for the acquisition of ¹H and ¹³C NMR spectra for imidazopyrazine derivatives.
Sample Preparation
-
Dissolution: Approximately 5-10 mg of the solid this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent. Commonly used solvents for such heterocyclic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte resonances.
-
Internal Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate calibration of the chemical shift scale.
-
Filtration and Transfer: The resulting solution is filtered through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer and Parameters
-
Instrumentation: Data acquisition is typically performed on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is generally used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is set.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans to allow for full relaxation of the protons.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
Spectral Width: A wider spectral width, typically around 200-250 ppm, is required for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.
-
Workflow for Synthesis and Characterization
The synthesis and subsequent characterization of this compound follow a logical experimental workflow. A patent document (WO2022094012A1) outlines a synthetic route for this compound, which serves as a basis for the workflow diagram presented below.
Caption: Synthetic and characterization workflow for this compound.
This guide underscores the importance of detailed spectroscopic data in modern chemical research. While specific experimental ¹H and ¹³C NMR data for this compound were not found in publicly accessible literature, the provided general protocols and workflow offer a solid framework for the characterization of this and related compounds. Researchers are encouraged to acquire and publish such data to enrich the collective knowledge base of the scientific community.
Mass Spectrometry Analysis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of the heterocyclic compound 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. This molecule, with the molecular formula C₇H₅Br₂N₃, possesses a rigid scaffold that is a common motif in medicinal chemistry. Understanding its mass spectrometric behavior is crucial for its identification, characterization, and use in drug discovery and development. This guide covers its key mass spectrometric data, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established principles and data from related structures.
Core Compound Data
The fundamental mass spectrometric data for this compound is summarized in the table below. This information is essential for the initial identification and confirmation of the compound in a sample.
| Property | Value |
| Molecular Formula | C₇H₅Br₂N₃ |
| Molecular Weight | 290.94 g/mol |
| Monoisotopic Mass | 288.8843 g/mol |
| CAS Number | 1208082-91-0 |
High-Resolution Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition of a molecule. The expected isotopic pattern for a dibrominated compound is a key identifying feature. Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1.
| Ion Type | Calculated m/z (⁷⁹Br, ⁸¹Br composition) | Expected Relative Abundance |
| [M+H]⁺ | 289.8921 (C₇H₆⁷⁹Br₂N₃) | ~25% |
| [M+2+H]⁺ | 291.8900 (C₇H₆⁷⁹Br⁸¹BrN₃) | ~50% |
| [M+4+H]⁺ | 293.8880 (C₇H₆⁸¹Br₂N₃) | ~25% |
| [M+Na]⁺ | 311.8740 (C₇H₅⁷⁹Br₂N₃Na) | ~25% |
| [M+2+Na]⁺ | 313.8720 (C₇H₅⁷⁹Br⁸¹BrN₃Na) | ~50% |
| [M+4+Na]⁺ | 315.8699 (C₇H₅⁸¹Br₂N₃Na) | ~25% |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The following is a detailed protocol for the analysis of this compound using a standard Electrospray Ionization (ESI) mass spectrometer coupled with a suitable mass analyzer (e.g., Quadrupole Time-of-Flight - Q-TOF).
Sample Preparation
-
Solvent Selection: Dissolve the compound in a solvent suitable for ESI-MS, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A common starting solvent is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. From this stock, create a working solution for infusion or injection into the mass spectrometer at a concentration range of 1-10 µg/mL.
-
Additives: To enhance ionization in positive ion mode, a small amount of an acid, typically 0.1% formic acid, is added to the sample solution. For negative ion mode, a small amount of a base like ammonium hydroxide can be used, although positive ion mode is generally more common for this class of compounds.
Instrumentation and Settings
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements and determination of the isotopic pattern.
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is typically used for nitrogen-containing heterocyclic compounds as they are readily protonated.
-
Infusion: For initial analysis and tuning, the sample can be directly infused into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
LC-MS Analysis: For analysis of complex mixtures, the sample should be introduced via a liquid chromatography (LC) system. A C18 reversed-phase column is a common choice for small molecules of this polarity.
-
Typical ESI Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 1.5 - 2.5 Bar
-
Drying Gas (Nitrogen): 8 - 12 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Settings:
-
Mass Range: m/z 50 - 500
-
Acquisition Rate: 1-2 spectra/second
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Data Acquisition and Analysis
-
MS1 (Full Scan): Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ and observe the characteristic isotopic pattern of the dibrominated compound.
-
MS/MS (Tandem MS): Select the monoisotopic peak of the protonated molecule (e.g., m/z 289.89) as the precursor ion for collision-induced dissociation (CID). This will generate fragment ions that provide structural information.
-
Data Processing: Use the instrument's software to analyze the data. This includes identifying the accurate masses of the parent and fragment ions, and calculating their elemental compositions.
Experimental Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for MS analysis.
Proposed Fragmentation Pathway
While no specific fragmentation data for this compound is publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar heterocyclic systems, such as imidazo[1,2-a]pyridines. The fragmentation is expected to be initiated by the cleavage of the most labile bonds in the protonated molecule.
The following diagram illustrates a potential fragmentation pathway under collision-induced dissociation (CID).
Solubility and stability of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine (CAS No. 1208082-91-0). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining these crucial physicochemical properties. The methodologies outlined herein are based on established industry standards, including the shake-flask method for thermodynamic solubility and ICH guidelines for stability testing. This guide is intended to equip researchers with the necessary framework to generate reliable and reproducible data for this compound in various common organic solvents, aiding in its application in drug discovery and development.
Introduction
This compound is a heterocyclic compound with potential applications as an intermediate in pharmaceutical synthesis. Its molecular formula is C7H5Br2N3 and it has a molecular weight of 290.94 g/mol .[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry and for the formulation of any subsequent active pharmaceutical ingredients. This guide presents the currently available qualitative information and provides robust protocols for the quantitative determination of these properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1208082-91-0 | [1][2][3][5] |
| Molecular Formula | C7H5Br2N3 | [1][3][4] |
| Molecular Weight | 290.94 | [1][2][4] |
| Appearance | Solid (powder/crystal) | [6] |
| Purity | Typically ≥95% | [2] |
Solubility Profile
Recommended Common Organic Solvents for Testing
The following table should be populated with experimentally determined solubility data.
| Solvent | Classification | Expected Solubility (Qualitative) | Quantitative Solubility (mg/mL or mol/L) at 25°C |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble | Data to be determined |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely soluble | Data to be determined |
| Dichloromethane (DCM) | Nonpolar | Moderately soluble to soluble | Data to be determined |
| Methanol | Polar Protic | Moderately soluble | Data to be determined |
| Ethanol | Polar Protic | Moderately soluble | Data to be determined |
| Acetonitrile | Polar Aprotic | Moderately soluble | Data to be determined |
| Ethyl Acetate | Moderately Polar | Slightly soluble to moderately soluble | Data to be determined |
| Toluene | Nonpolar | Slightly soluble to insoluble | Data to be determined |
| Hexanes | Nonpolar | Likely insoluble | Data to be determined |
| Water | Polar Protic | Likely poorly soluble | Data to be determined |
Stability Profile
The stability of this compound is a critical parameter for its storage and handling. For the related compound, 6,8-Dibromoimidazo[1,2-a]pyrazine, it is recommended to be stored in a dark place under an inert atmosphere to maintain its stability.[7] Similar precautions should be taken for the 2-methyl derivative. Stress testing is recommended to understand its degradation pathways.
Stability Data Summary
This table should be populated with data from stability studies.
| Condition | Duration | Observations / Degradation Products |
| Solid State | ||
| 40°C / 75% RH | To be determined | Data to be determined |
| 60°C | To be determined | Data to be determined |
| Photostability (ICH Q1B) | To be determined | Data to be determined |
| Solution State (in a specified solvent) | ||
| Acidic (e.g., pH 1.2) | To be determined | Data to be determined |
| Neutral (e.g., pH 7.0) | To be determined | Data to be determined |
| Basic (e.g., pH 9.0) | To be determined | Data to be determined |
| Oxidative (e.g., H2O2) | To be determined | Data to be determined |
Experimental Protocols
The following are detailed protocols for determining the thermodynamic solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[8]
Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
Procedure:
-
Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure saturation is reached.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any remaining undissolved solid, either centrifuge the sample and take the supernatant or filter it through a syringe filter.
-
Quantitatively dilute the clear filtrate with a suitable solvent.
-
Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Stability Assessment (ICH Q1A Guideline Approach)
This protocol outlines a stress testing study to identify potential degradation pathways and the intrinsic stability of the compound.[6][7]
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound (solid)
-
Appropriate solvents for solution-state testing
-
Climate chamber for controlled temperature and humidity
-
Photostability chamber (ICH Q1B compliant)
-
pH meter
-
Acids, bases, and oxidizing agents (e.g., HCl, NaOH, H2O2)
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC with a mass spectrometer).
Procedure:
1. Solid-State Stress Testing:
- Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, etc.) for a defined period (e.g., 2 weeks).
- Humidity Stress: Place the solid compound in a climate chamber at a high humidity level (e.g., 75% RH or greater) at an elevated temperature for a set duration.
- Photostability: Expose the solid compound to light conditions as specified in ICH guideline Q1B.
2. Solution-State Stress Testing:
- Prepare solutions of the compound in relevant solvents.
- Hydrolytic Stability: Adjust the pH of aqueous or co-solvent solutions to acidic, neutral, and basic conditions. Store the solutions at a controlled temperature and analyze at different time points.
- Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., hydrogen peroxide) and monitor for degradation over time.
3. Analysis:
- At each time point, analyze the samples for the appearance of degradation products and the loss of the parent compound using a stability-indicating analytical method (e.g., gradient HPLC).
- Characterize any significant degradation products.
Visualized Workflows
Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Stability Stress Testing Workflow
Caption: Workflow for conducting stability stress testing on the compound.
References
- 1. testinglab.com [testinglab.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regioselective Functionalization of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine scaffold is a key heterocyclic intermediate in the synthesis of diverse bioactive molecules. The presence of two bromine atoms at the C6 and C8 positions offers multiple avenues for functionalization, yet their differential reactivity presents both a challenge and an opportunity for selective chemical modification. This technical guide provides an in-depth analysis of the factors governing the reactivity of these bromine atoms in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By summarizing available data and extrapolating from closely related heterocyclic systems, this document aims to equip researchers with the knowledge to strategically design synthetic routes for the targeted derivatization of this versatile scaffold.
Introduction to the Reactivity of Dihalo-N-Heteroarenes
The imidazo[1,2-a]pyrazine core is an electron-deficient system, a characteristic that significantly influences the reactivity of its halogen substituents. In dihalogenated N-heteroarenes, the regioselectivity of substitution reactions is primarily dictated by the electronic environment of the carbon-halogen bond. Generally, the halogen atom positioned at a more electron-deficient carbon is more susceptible to both nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions.
The relative reactivity of the C6-Br and C8-Br bonds in this compound is influenced by the nitrogen atoms within the fused ring system. The precise electronic distribution can be complex, and subtle changes in reaction conditions—such as the choice of catalyst, ligand, base, and solvent—can be leveraged to achieve selective functionalization at either the C6 or C8 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the selective functionalization of halogenated heterocycles. The regioselectivity of these reactions on this compound is a critical consideration for synthetic planning.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the imidazopyrazine core and various aryl or vinyl boronic acids or esters. While specific data for this compound is limited, studies on analogous dihalo-N-heterocycles suggest that the selectivity is highly dependent on the reaction conditions.
Table 1: General Conditions for Regioselective Suzuki-Miyaura Coupling of Dihalo-N-Heteroarenes
| Position of Functionalization | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| More Electron-Deficient Position | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 |
| Less Electron-Deficient Position | Pd(OAc)₂, PdCl₂(dppf) | dppf, RuPhos | Na₂CO₃, K₃PO₄ | THF, Acetonitrile | 80-120 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add the chosen base (e.g., K₂CO₃, 2-3 equivalents) and solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines to the imidazopyrazine core. Similar to the Suzuki-Miyaura coupling, the regioselectivity is highly dependent on the reaction parameters. For some dihalo-N-heterocyclic systems, selective amination at the C8 position has been achieved through nucleophilic aromatic substitution, followed by a Buchwald-Hartwig amination at the C6 position, suggesting a potential strategy for selective functionalization.
Table 2: General Conditions for Regioselective Buchwald-Hartwig Amination
| Position of Functionalization | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| More Electron-Deficient Position | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Less Electron-Deficient Position | Pd(OAc)₂ | RuPhos, BrettPhos | Cs₂CO₃, K₂CO₃ | THF, t-BuOH | 80-110 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-2.0 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., BINAP, 2-6 mol%).
-
Add a strong base (e.g., NaOtBu, 1.5-2.5 equivalents) and an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Given the electron-deficient nature of the imidazo[1,2-a]pyrazine ring system, nucleophilic aromatic substitution (SNAr) can be a viable method for functionalization, particularly with strong nucleophiles. In some related dihalo-heterocyclic systems, the C8 position has been shown to be more susceptible to nucleophilic attack than the C6 position. This provides a potential pathway for selective functionalization without the need for a metal catalyst for the initial substitution.
Table 3: Potential Regioselectivity in Nucleophilic Aromatic Substitution
| Nucleophile | Expected Major Product | General Conditions |
| Amines (e.g., morpholine, piperidine) | 8-Amino-6-bromo-2-methylimidazo[1,2-a]pyrazine | High temperature (100-150 °C), neat or in a polar aprotic solvent (e.g., DMSO, NMP) |
| Alkoxides (e.g., NaOMe, NaOEt) | 8-Alkoxy-6-bromo-2-methylimidazo[1,2-a]pyrazine | Corresponding alcohol as solvent, elevated temperatures |
| Thiolates (e.g., NaSMe) | 8-(Methylthio)-6-bromo-2-methylimidazo[1,2-a]pyrazine | Polar aprotic solvent (e.g., DMF), moderate to high temperatures |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Combine this compound (1 equivalent) and the nucleophile (2-5 equivalents) in a suitable solvent (or neat if the nucleophile is a liquid).
-
Heat the reaction mixture to the required temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and partition between water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry, and concentrate.
-
Purify the product by crystallization or column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a nuanced yet achievable synthetic goal. While direct, quantitative data for this specific molecule remains to be extensively published, a thorough understanding of the principles governing the reactivity of dihalo-N-heteroarenes provides a strong predictive framework. The choice of reaction type—palladium-catalyzed cross-coupling versus nucleophilic aromatic substitution—along with careful optimization of reaction conditions, will be paramount in achieving the desired regioselectivity. Future research in this area should focus on systematically exploring the reaction space for this scaffold to establish a robust and predictable platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science.
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities of novel derivatives. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have shown significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of critical cellular processes such as tubulin polymerization and the activity of cyclin-dependent kinases (CDKs).
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyrazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Series 10 | |||
| 10b | Hep-2 | 20 | [1] |
| HepG2 | 18 | [1] | |
| MCF-7 | 21 | [1] | |
| A375 | 16 | [1] | |
| 10f | Hep-2 | 25 | |
| HepG2 | 20 | ||
| MCF-7 | 26 | ||
| A375 | 20 | ||
| 10i | MCF-7 | 17 | |
| A375 | 16 | ||
| Series 12 (Imidazo[1,2-a]pyridine) | |||
| 12b | Hep-2 | 11 | [1][2] |
| HepG2 | 13 | [1][2] | |
| MCF-7 | 11 | [1][2] | |
| A375 | 11 | [1][2] | |
| TB-25 | HCT-116 | 0.023 | [3] |
| CDK9 Inhibitors | |||
| 3c | MCF7 | 6.66 (average) | [4] |
| HCT116 | [4] | ||
| K652 | [4] | ||
| 1d | HCT116 | 11.62 (average) | [5] |
| K652 | [5] | ||
| MCF7 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well microplate
-
Imidazo[1,2-a]pyrazine derivatives
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for another 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Signaling Pathways in Anticancer Activity
Certain imidazo[1,2-a]pyrazine derivatives, such as TB-25, have been shown to inhibit tubulin polymerization, a critical process for cell division.[3] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.
Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[4][5] CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins and ultimately, cancer cell death.
Antiviral Activity
Novel imidazo[1,2-a]pyrazine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza A and B viruses and human coronavirus.
Quantitative Antiviral Data
The following table presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected imidazo[1,2-a]pyrazine derivatives against various viral strains. The selectivity index (SI), calculated as CC50/EC50, is also provided as a measure of the compound's therapeutic window.
| Compound | Virus Strain | EC50 (µM) | CC50 (µM) | SI | Reference |
| A4 | Influenza A/PR/8/34 (H1N1) | 3.19 | >100 | >31.3 | |
| Influenza A/Brisbane/10/2007 (H3N2) | 5.38 | >100 | >18.6 | ||
| Influenza B/Yamagata | 2.99 | >100 | >33.4 | ||
| Oseltamivir-resistant A/H1N1/pdm09 | - | - | - | ||
| 3b | Human Coronavirus 229E | 56.96 | >400 | 7.14 | [9] |
Experimental Protocol: Influenza Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Imidazo[1,2-a]pyrazine derivatives
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Trypsin
-
Avicel or Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluency.[10]
-
Virus Adsorption: Wash the cell monolayers with PBS and infect with a diluted influenza virus stock for 1 hour at 37°C to allow for viral adsorption.[10]
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing various concentrations of the imidazo[1,2-a]pyrazine derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.
Antimicrobial Activity
Several imidazo[1,2-a]pyrazine derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyrazine derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4a | Staphylococcus aureus | - (Zone of inhibition) | |
| 4f | Staphylococcus aureus | - (Zone of inhibition) | |
| 5g | Staphylococcus aureus | - (Zone of inhibition) | |
| 6b | Staphylococcus aureus | - (Zone of inhibition) | |
| 6c | Staphylococcus aureus | - (Zone of inhibition) | |
| 5h | Candida albicans | - (Zone of inhibition) | |
| 6b | Candida albicans | - (Zone of inhibition) | |
| 4f | Aspergillus niger | - (Zone of inhibition) | |
| 6c | Aspergillus niger | - (Zone of inhibition) |
Note: The referenced study utilized the agar diffusion method, reporting zones of inhibition rather than specific MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Imidazo[1,2-a]pyrazine derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the imidazo[1,2-a]pyrazine derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Imidazo[1,2-a]pyrazine derivatives have been investigated for their anti-inflammatory properties, with studies indicating their ability to modulate key inflammatory signaling pathways.
In Vivo Anti-inflammatory Data
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| - | - | - | - | - |
| Data not available in the provided search results |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Imidazo[1,2-a]pyrazine derivatives
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the imidazo[1,2-a]pyrazine derivatives orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Signaling Pathway: Modulation of STAT3/NF-κB
Imidazo[1,2-a]pyridine derivatives, structurally related to imidazo[1,2-a]pyrazines, have been shown to exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[12] These compounds can suppress the phosphorylation of STAT3 and inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[12]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyrazine scaffold is also being explored for its potential in treating CNS disorders, with some derivatives showing activity as modulators of AMPA receptors.
Experimental Protocol: Locomotor Activity Test
The locomotor activity test is a common behavioral assay to assess the stimulant or depressant effects of a compound on the CNS.
Materials:
-
Mice or rats
-
Actophotometer or open-field arena with video tracking
-
Imidazo[1,2-a]pyrazine derivatives
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the testing room for at least 30 minutes before the experiment.
-
Compound Administration: Administer the imidazo[1,2-a]pyrazine derivative to the test group and the vehicle to the control group.
-
Locomotor Activity Recording: Place each animal individually in the actophotometer or open-field arena and record its locomotor activity (e.g., distance traveled, number of line crossings) for a specific duration (e.g., 15-30 minutes).
-
Data Analysis: Compare the locomotor activity of the treated group with the control group to determine if the compound has stimulant or depressant effects.
Synthesis
A general and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation reaction.
General Synthesis Protocol
Materials:
-
2-Aminopyrazine
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyrazine and the aryl aldehyde in ethanol.[13]
-
Add a catalytic amount of iodine to the mixture.
-
Add tert-butyl isocyanide dropwise to the reaction mixture at room temperature.[13]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the product can be isolated and purified by standard techniques such as filtration and recrystallization or column chromatography.
This technical guide highlights the significant and diverse biological potential of novel imidazo[1,2-a]pyrazine derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of new therapeutic agents based on this versatile scaffold. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine (CAS 1208082-91-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine (CAS No. 1208082-91-0). While specific experimental data for this compound is limited in publicly accessible literature, this guide draws upon research into the broader class of imidazo[1,2-a]pyrazine derivatives to infer its potential therapeutic applications and mechanisms of action. This class of compounds has garnered significant interest for its potential as anticancer and antiviral agents.
Chemical Properties
This compound is a halogenated heterocyclic compound. The presence of bromine atoms and the fused imidazole and pyrazine ring system are key features that contribute to its chemical reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 1208082-91-0 | N/A |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₅Br₂N₃ | [1] |
| Molecular Weight | 290.94 g/mol | [1] |
| InChI Key | VBOLRIOORWFVNK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CN2C(=N1)C(=C(C=N2)Br)Br | N/A |
Potential Biological Activity and Signaling Pathways
Anticancer Activity
Derivatives of imidazo[1,2-a]pyrazine have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key cellular processes like cell cycle regulation and microtubule dynamics.
Several imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a crucial enzyme involved in the regulation of transcription, and its inhibition can lead to the suppression of anti-apoptotic proteins and ultimately, cancer cell death.
Another established anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. By disrupting the formation of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Antiviral Activity
The imidazo[1,2-a]pyrazine scaffold has also been explored for its antiviral properties. The exact mechanisms can vary depending on the viral target.
Experimental Protocols
Due to the absence of published experimental studies specifically on this compound, this section outlines a plausible synthetic route based on established methods for related compounds.
Proposed Synthesis of this compound
A common and effective method for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine derivative with an α-haloketone.
Materials:
-
3,5-Dibromo-2-aminopyrazine
-
Chloroacetone or Bromoacetone
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (or other base, optional for neutralization)
Procedure:
-
Dissolve 3,5-Dibromo-2-aminopyrazine in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of chloroacetone or bromoacetone to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time may require optimization.
Suppliers
A number of chemical suppliers offer this compound. It is recommended to contact the suppliers directly for information on purity, availability, and pricing.
| Supplier | Location |
| BLD Pharm | N/A |
| Finetech Industry Limited | N/A |
| Alfa Chemistry | N/A |
| ChemicalBook | N/A |
| eMolecules | N/A |
| Shanghai Chamflyer Chemicals Co., Ltd | Shanghai, China |
Conclusion
This compound, belonging to the promising class of imidazo[1,2-a]pyrazines, holds potential for further investigation in drug discovery, particularly in the fields of oncology and virology. While specific biological data for this compound is currently lacking, the known activities of its structural analogs suggest that it may act as an inhibitor of critical cellular targets such as CDK9 and tubulin. Further research is warranted to elucidate the specific biological profile of this compound and to explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this and related molecules.
References
Commercial availability and purity of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
An In-depth Overview of the Commercial Availability, Purity, Synthesis, and Potential Biological Significance of a Key Heterocyclic Building Block.
Introduction
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound that belongs to the broader class of imidazo[1,2-a]pyrazines. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a wide range of biologically active molecules. The presence of two bromine atoms and a methyl group on the core ring system offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, purity standards, a proposed synthetic protocol, and the potential biological pathways it may influence, based on the activities of structurally related compounds.
Commercial Availability and Purity
This compound is available from a variety of commercial suppliers as a research chemical. The compound is typically supplied as a solid with purities generally ranging from 95% to over 98%.
| Supplier Category | Typical Purity | Available Analytical Data |
| Major Chemical Suppliers | ≥97% | Certificate of Analysis (CoA), NMR, LC-MS, HPLC |
| Specialized Building Block Providers | ≥95% | NMR, HPLC |
| Custom Synthesis Services | ≥98% (by request) | Full analytical package available upon request |
Table 1: Summary of Commercial Availability and Purity of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1208082-91-0 |
| Molecular Formula | C₇H₅Br₂N₃ |
| Molecular Weight | 290.94 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO and chlorinated solvents |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from a commercially available aminopyrazine.
Step 1: Synthesis of 2-methylimidazo[1,2-a]pyrazine
This step involves the condensation of 2-aminopyrazine with a suitable three-carbon building block, such as chloroacetone.
-
Reagents and Materials:
-
2-Aminopyrazine
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
-
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol in a round-bottom flask, add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-methylimidazo[1,2-a]pyrazine.
-
Step 2: Bromination of 2-methylimidazo[1,2-a]pyrazine
Direct bromination of the imidazo[1,2-a]pyrazine core can be challenging, often leading to a mixture of products[1]. A controlled bromination using N-bromosuccinimide (NBS) is proposed.
-
Reagents and Materials:
-
2-methylimidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask wrapped in aluminum foil (to exclude light)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Dichloromethane and methanol (for chromatography)
-
-
Procedure:
-
Dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (2.2 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield this compound.
-
Characterization Data
The structure of the final compound should be confirmed by standard analytical techniques.
-
¹H NMR: A ¹H NMR spectrum of this compound is available in the literature and can be used for comparison.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the purity and determine the mass-to-charge ratio of the synthesized compound.
Potential Biological Significance and Signaling Pathways
While no specific biological studies on this compound have been published, the imidazo[1,2-a]pyrazine scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported as inhibitors of various enzymes and as potential therapeutic agents.
The biological activities of related imidazo[1,2-a]pyrazine derivatives suggest that this compound could potentially interact with one or more of the following signaling pathways:
-
Kinase Inhibition: Many imidazo[1,2-a]pyrazine derivatives are known to be potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and IκB kinase (IKK)[2]. These kinases are crucial regulators of cell cycle progression and inflammation.
-
Phosphodiesterase (PDE) Inhibition: Some imidazo[1,2-a]pyrazines have been shown to inhibit phosphodiesterases, enzymes that play a critical role in second messenger signaling pathways involving cyclic AMP (cAMP) and cyclic GMP (cGMP).
-
Antiviral and Anticancer Activity: The imidazo[1,2-a]pyrazine core is present in molecules with demonstrated antiviral and anticancer properties[2].
The bromination pattern of this compound makes it a versatile intermediate for the synthesis of a library of compounds that could be screened for activity against these and other biological targets.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthetic route for this compound.
Potential Signaling Pathway Involvement
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by imidazo[1,2-a]pyrazine derivatives, leading to an anti-inflammatory response.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an imidazo[1,2-a]pyrazine derivative.
Conclusion
This compound is a commercially available and valuable building block for the synthesis of novel compounds with potential therapeutic applications. While a specific, published synthetic protocol is lacking, a reliable route can be proposed based on established chemical transformations of the imidazo[1,2-a]pyrazine scaffold. The broad biological activities of this class of compounds, particularly as kinase and phosphodiesterase inhibitors, suggest that derivatives of this compound are promising candidates for further investigation in drug discovery programs. This technical guide provides a foundational resource for researchers working with this versatile heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine as a key building block. The imidazo[1,2-a]pyrazine scaffold is a significant pharmacophore found in a variety of biologically active compounds, and the ability to functionalize this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura reaction offers a powerful and versatile method for creating carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents at the 6- and 8-positions of the imidazo[1,2-a]pyrazine ring system.
The protocols outlined herein are designed to serve as a comprehensive guide for researchers engaged in medicinal chemistry and drug discovery, providing a robust starting point for the synthesis of libraries of substituted 2-methylimidazo[1,2-a]pyrazine derivatives.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or its ester) with an organohalide.[1][2][3] The reaction proceeds via a catalytic cycle that generally involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity, particularly with di-halogenated heterocyclic substrates like this compound.
Illustrative Reaction Scheme
The following scheme illustrates the sequential Suzuki-Miyaura cross-coupling of this compound with two different arylboronic acids. Due to the potential for different reactivity at the 6- and 8-positions, regioselective or sequential couplings can be achieved by carefully controlling the reaction conditions.
Caption: Sequential Suzuki-Miyaura cross-coupling reaction scheme.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes representative reaction conditions and expected yields for the sequential Suzuki-Miyaura coupling of this compound with various arylboronic acids. These data are based on typical outcomes for similar heterocyclic systems and serve as a guide for reaction optimization.
| Entry | Arylboronic Acid (Ar¹) | Arylboronic Acid (Ar²) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Tolylboronic acid | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 2-Thienylboronic acid | 4-Acetylphenylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | DMF | 120 | 10 | 78 |
| 4 | 4-Cyanophenylboronic acid | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the sequential Suzuki-Miyaura cross-coupling reaction to synthesize 6,8-diaryl-2-methylimidazo[1,2-a]pyrazines.
Materials and Reagents
-
This compound
-
Arylboronic acids (Ar¹-B(OH)₂ and Ar²-B(OH)₂)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (e.g., SPhos, XPhos), if required
-
Base (e.g., Potassium carbonate [K₂CO₃], Potassium phosphate [K₃PO₄], or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
General Experimental Workflow
The following diagram outlines the general workflow for the Suzuki-Miyaura cross-coupling reaction, from initial setup to final product analysis.
Caption: General workflow for the Suzuki cross-coupling reaction.
Protocol for Sequential Coupling
Step 1: Monosubstitution at the 6-position
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the first arylboronic acid (Ar¹-B(OH)₂) (1.1 mmol, 1.1 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 6-aryl-8-bromo-2-methylimidazo[1,2-a]pyrazine intermediate.
Step 2: Disubstitution at the 8-position
-
Reaction Setup: In a new, dry flask, combine the purified 6-aryl-8-bromo-2-methylimidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv), the second arylboronic acid (Ar²-B(OH)₂) (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol, 3 mol%) and a suitable ligand (e.g., SPhos, 0.06 mmol, 6 mol%).
-
Solvent Addition: Add the solvent system, for example, a 5:1 mixture of toluene and water (6 mL).
-
Degassing: Degas the reaction mixture as described in Step 1.
-
Reaction: Heat the mixture to 110 °C under an inert atmosphere and monitor its progress.
-
Work-up and Purification: Upon completion, perform an aqueous work-up and purification by column chromatography as described in Step 1 to isolate the final 6,8-diaryl-2-methylimidazo[1,2-a]pyrazine product.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of 6,8-diaryl-2-methylimidazo[1,2-a]pyrazines. The protocols and data presented in this document provide a solid foundation for researchers to develop novel derivatives of this important heterocyclic scaffold for applications in drug discovery and development. Optimization of reaction conditions, including the catalyst system, base, and solvent, may be necessary to achieve the best results for specific substrates.
References
Application Notes and Protocols for Sonogashira Coupling of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the Sonogashira cross-coupling of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The protocols are based on established methodologies for similar dihalogenated heterocyclic systems and are intended to serve as a starting point for reaction optimization.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction allows for the introduction of diverse alkynyl groups onto the this compound core, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.
Control of regioselectivity is a key challenge in the functionalization of dihalogenated heterocycles. Based on studies of similar systems, such as dihalopurines and dibromoquinolinones, the choice of palladium catalyst and ligands can influence the site of the initial coupling reaction.[1][2][3] This document outlines protocols for both selective mono-alkynylation and di-alkynylation of the this compound core.
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings on analogous dihalogenated heterocyclic systems, which can be used as a guide for the reactions with this compound.
Table 1: Conditions for Mono-Sonogashira Coupling of Dihalo-Heterocycles
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C (10) | CuI (5) | PPh₃ (10) | Et₃N | DMF | 80 | 85-92 | [2] |
| 9-Substituted-2,8-diiodopurine | Various | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | DMF | RT | 60-95 (C2-selective) | [1][3] |
| 9-Substituted-2,8-diiodopurine | Various | Pd₂(dba)₃·CHCl₃ (2.5) | CuI (10) | Xantphos (10) | Et₃N | DMF | RT | 65-98 (C8-selective) | [1][3] |
Table 2: Conditions for Di-Sonogashira Coupling of Dihalo-Heterocycles
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (10) | PPh₃ (20) | Et₃N | DMF | 100 | 75-85 | [2] |
| 3,5-dibromo-2,6-dichloropyridine | Various | Pd(PPh₃)₄ (5) | CuI (10) | - | Et₃N | Toluene | 90 | Good | [4] |
Experimental Protocols
The following are detailed experimental protocols for the selective mono-alkynylation and di-alkynylation of this compound. These protocols are adapted from methodologies reported for analogous dihalogenated heterocyclic systems.[1][2][3]
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol aims for the selective alkynylation at one of the bromine positions. The regioselectivity may be influenced by the catalyst and ligand system employed.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃·CHCl₃)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or Xantphos)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), copper(I) iodide (0.05-0.10 equiv), and the ligand (if required, 0.04-0.10 equiv).
-
Add the anhydrous solvent and the base (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.0-1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkynylated product.
Protocol 2: Di-Sonogashira Coupling
This protocol is designed for the double alkynylation of the dibrominated substrate.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05-0.10 equiv), CuI (0.10-0.20 equiv), and PPh₃ (0.10-0.20 equiv).
-
Add anhydrous DMF and triethylamine (4.0-5.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (2.2-2.5 equiv).
-
Heat the reaction mixture to a higher temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
After the reaction is complete, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography to isolate the di-alkynylated product.
Mandatory Visualization
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Catalyst control of selectivity in Sonogashira coupling.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, a key intermediate for the synthesis of novel amino-substituted imidazo[1,2-a]pyrazine derivatives.[3][4] Due to the presence of two bromine atoms, this substrate offers the potential for selective mono- or di-amination, leading to a diverse range of products.[5]
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][6] The catalytic cycle proceeds through oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.
For this compound, the relative reactivity of the C6-Br and C8-Br bonds will influence the regioselectivity of the mono-amination reaction. Generally, the C8 position of the imidazo[1,2-a]pyrazine ring is more susceptible to nucleophilic attack. However, the precise selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. Careful optimization is therefore crucial to achieve the desired mono- or di-substituted product.
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected, hypothetical yields for the Buchwald-Hartwig amination of this compound with various amines. These values are based on analogous reactions with other dihaloheterocycles and should be considered as a starting point for optimization.
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.2) | Toluene | 100 | 12-24 | Mono- and Di- | 60-80 (Mono), 15-30 (Di) |
| Aniline | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18-24 | Mono- and Di- | 50-70 (Mono), 20-40 (Di) |
| n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 12-18 | Mono- and Di- | 65-85 (Mono), 10-25 (Di) |
| Piperidine | Pd(OAc)₂ (2.5) | DavePhos (5) | NaOtBu (2.2) | Dioxane | 100 | 16-24 | Mono- and Di- | 70-90 (Mono), 5-15 (Di) |
Experimental Protocols
Note: The following protocols are generalized and may require optimization for specific amines and desired selectivity (mono- vs. di-substitution). All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
General Procedure for Mono-amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.1-1.5 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., toluene, 5 mL) via syringe, followed by the base (e.g., Sodium tert-butoxide, 1.2-1.5 mmol).
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
General Procedure for Di-amination
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (2.2-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.03-0.05 mmol, 3-5 mol%), and the phosphine ligand (e.g., BINAP, 0.06-0.10 mmol, 6-10 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Solvent and Base Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe, followed by the base (e.g., Cesium carbonate, 2.5-3.0 mmol).
-
Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (18-36 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedures as described for the mono-amination to isolate the di-aminated product.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material and the potential products of the Buchwald-Hartwig amination.
Caption: Product relationship in the amination of the dibromo substrate.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted 2-methylimidazo[1,2-a]pyrazines from the corresponding 6,8-dibromo precursor. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to control the selectivity towards either mono- or di-amination, providing access to a wide range of derivatives for applications in drug discovery and development. The protocols provided herein serve as a robust starting point for the exploration of this versatile transformation.
References
Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors from 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel class of Aurora kinase inhibitors based on the 2-methylimidazo[1,2-a]pyrazine scaffold. Starting from the versatile building block, 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, a synthetic route involving sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution is outlined. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse functionalities at the C6 and C8 positions of the imidazo[1,2-a]pyrazine core. Detailed protocols for in vitro biochemical and cell-based assays to determine the potency and cellular activity of the synthesized compounds against Aurora kinases are also provided.
Introduction
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1][2] Their overexpression is frequently observed in various human cancers, making them attractive targets for the development of novel anticancer therapeutics.[1] The imidazo[1,2-a]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors.[2][3] This document details a synthetic strategy to generate a library of 6,8-disubstituted-2-methylimidazo[1,2-a]pyrazine derivatives and evaluate their potential as Aurora kinase inhibitors. The synthetic approach leverages the differential reactivity of the bromine atoms at the C6 and C8 positions of the starting material, this compound, enabling a modular and efficient synthesis of a diverse range of analogues.
Signaling Pathways and Experimental Workflow
The roles of Aurora A and Aurora B kinases in mitosis are complex and intertwined. A simplified representation of their signaling pathways is depicted below, highlighting their key functions in cell cycle progression. The inhibition of these kinases leads to mitotic arrest and ultimately, apoptosis in cancer cells.
The discovery and development of Aurora kinase inhibitors from the specified starting material follows a logical workflow, beginning with chemical synthesis and progressing through a series of in vitro and cell-based assays to identify lead compounds.
Experimental Protocols
Chemical Synthesis
The proposed synthetic route (Scheme 1) involves a two-step process starting from this compound. The first step is a selective Suzuki-Miyaura cross-coupling reaction at the C6 position, followed by a nucleophilic aromatic substitution at the C8 position with a variety of amines.
Scheme 1: Synthesis of 6-Aryl-8-amino-2-methylimidazo[1,2-a]pyrazine Derivatives
Step 1: Synthesis of 8-Bromo-6-(aryl)-2-methylimidazo[1,2-a]pyrazine (Intermediate 2)
To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added the corresponding arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 6-Aryl-8-(amino)-2-methylimidazo[1,2-a]pyrazine (Final Product 3)
A mixture of 8-Bromo-6-(aryl)-2-methylimidazo[1,2-a]pyrazine (1.0 eq) and the desired amine (3.0 eq) in N,N-dimethylformamide (DMF) is heated to 120 °C in a sealed tube for 16 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.
Biological Evaluation
Protocol 1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay) [4][5][6][7][8]
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of Aurora A and Aurora B kinases by quantifying the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
Kemptide (LRRASLG) as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add the test compound dilutions, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Phospho-Histone H3 (Ser10) Inhibition Assay (Western Blot)
This assay assesses the ability of compounds to inhibit Aurora B kinase activity in a cellular context by measuring the phosphorylation of its downstream substrate, Histone H3 at Serine 10.
-
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 6-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal.
-
Determine the concentration-dependent inhibition of Histone H3 phosphorylation.
-
Data Presentation
The following tables summarize representative data for a series of synthesized 6,8-disubstituted-2-methylimidazo[1,2-a]pyrazine derivatives.
Table 1: Synthesis and Physicochemical Properties of Representative Inhibitors
| Compound ID | R¹ (Aryl Group at C6) | R² (Amine at C8) | Yield (%) | Molecular Formula |
| I-1 | Phenyl | Morpholino | 65 | C₁₉H₁₉N₅O |
| I-2 | 4-Fluorophenyl | Piperidin-1-yl | 72 | C₂₀H₂₀FN₅ |
| I-3 | 3-Pyridyl | N-methylpiperazin-1-yl | 58 | C₁₉H₂₁N₇ |
| I-4 | 4-Methoxyphenyl | Cyclopropylamino | 68 | C₁₉H₁₉N₅O |
Table 2: In Vitro and Cellular Activity of Representative Inhibitors
| Compound ID | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Cellular p-H3 (Ser10) Inhibition IC₅₀ (nM) |
| I-1 | 55 | 25 | 80 |
| I-2 | 40 | 15 | 65 |
| I-3 | 150 | 70 | 200 |
| I-4 | 30 | 10 | 45 |
Conclusion
The synthetic and biological protocols outlined in this document provide a comprehensive framework for the discovery and characterization of novel Aurora kinase inhibitors based on the 6,8-disubstituted-2-methylimidazo[1,2-a]pyrazine scaffold. The modular nature of the synthesis allows for extensive SAR exploration, and the detailed assay protocols enable robust determination of both biochemical potency and cellular activity. This approach is well-suited for academic and industrial drug discovery programs aimed at developing new cancer therapeutics targeting mitotic kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
Development of Novel Anti-inflammatory Agents from Imidazo[1,2-a]pyrazine Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and characterization of novel anti-inflammatory agents derived from the imidazo[1,2-a]pyrazine scaffold. The following sections outline the key signaling pathways involved in inflammation, present quantitative data on the anti-inflammatory activity of exemplar compounds, and provide step-by-step methodologies for crucial in vitro and in vivo assays.
Introduction to Imidazo[1,2-a]pyrazines in Inflammation
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory properties.[1] Derivatives of this scaffold have been shown to modulate key inflammatory pathways, offering a promising avenue for the development of novel therapeutics for a range of inflammatory diseases.
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. The development of effective anti-inflammatory drugs often involves targeting specific enzymes and signaling pathways that regulate the production of inflammatory mediators. Key targets for anti-inflammatory drug discovery include cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, and signaling pathways such as the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways, which regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Key Signaling Pathways in Inflammation
A thorough understanding of the molecular pathways driving inflammation is crucial for the rational design and development of targeted anti-inflammatory agents.
Data Presentation: Anti-inflammatory Activity of Imidazo-Fused Derivatives
The following tables summarize the in vitro anti-inflammatory activity of selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives from published studies. This data highlights the potential of these scaffolds for further optimization.
Table 1: In Vitro TNF-α Inhibitory Activity of Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Derivatives [2]
| Compound ID | Structure | IC₅₀ (µM) for TNF-α Inhibition |
| 1a | (E)-N'-(benzylidene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | 0.62 |
| 1b | (E)-N'-(4-methylbenzylidene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | 0.34 |
| 1d | (E)-N'-(4-hydroxybenzylidene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | >10 |
| 1e | (E)-N'-(4-chlorobenzylidene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | >10 |
| 1i | (E)-N'-(naphthalen-2-ylmethylene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | 0.21 |
| 1j | (E)-N'-(biphenyl-4-ylmethylene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | 0.31 |
| 1k | (E)-N'-(3-phenoxybenzylidene)-2-(2-phenylimidazo[1,2-a]pyridin-3-ylamino)acetohydrazide | 0.99 |
| SB-203580 | p38 MAPK inhibitor (Reference) | 0.22 |
| LASSBio-1504 | N-phenylpyrazole prototype (Reference) | 3.6 |
Table 2: In Vitro COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives
| Compound ID | Structure | In Vitro COX-2 IC₅₀ (µM) |
| BOT3 | 2-Mercapto benzoxazole coupled benzyl triazole derivative | 4.50 |
| BOT15 | 2-Mercapto benzoxazole coupled benzyl triazole derivative | 3.40 |
| BOT19 | 2-Mercapto benzoxazole coupled benzyl triazole derivative | 4.57 |
Table 3: Effect of Imidazo[1,2-a]pyrazine Derivative 7 on Cytokine mRNA Expression [3]
| Treatment | Target Gene | Fold Change in mRNA Expression |
| cGAMP + Compound 7 | IFNB1 | Enhanced |
| cGAMP + Compound 7 | CXCL10 | Enhanced |
| cGAMP + Compound 7 | IL6 | Enhanced |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel imidazo[1,2-a]pyrazine-based anti-inflammatory agents.
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The activity is determined by monitoring the appearance of a colored product from the oxidation of a chromogenic substrate.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Heme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compounds and reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the chromogenic substrate in the assay buffer. Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Test compound dilution or vehicle control
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate followed by arachidonic acid to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells upon stimulation with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle but not LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay:
-
In a new 96-well plate, add 50 µL of the collected supernatant to each well.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition of NO production for each compound concentration compared to the vehicle control.
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA
Principle: This enzyme-linked immunosorbent assay (ELISA) is a quantitative method to measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.
Materials:
-
Commercially available ELISA kits for TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Cell culture supernatants (from Protocol 2)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
96-well ELISA plates
-
Microplate reader
Procedure (General):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples from the standard curve.
Protocol 4: NF-κB Activation Assay (Western Blot for Nuclear Translocation of p65)
Principle: This assay determines the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus upon stimulation. This is assessed by separating nuclear and cytoplasmic fractions of cell lysates and detecting p65 by Western blotting.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds and/or LPS as described in Protocol 2.
-
Cell Fractionation:
-
Harvest the cells and lyse them in a cytoplasmic extraction buffer.
-
Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet and then lyse it in a nuclear extraction buffer.
-
Centrifuge to remove nuclear debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p65, Lamin B1, and β-actin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. An increase in p65 in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. The purity of the fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and β-actin primarily in the cytoplasmic fraction.
Protocol 5: p38 MAPK Phosphorylation Assay (Western Blot)
Principle: This assay measures the activation of the p38 MAPK signaling pathway by detecting the phosphorylated form of p38 (p-p38) using Western blotting. An increase in the ratio of p-p38 to total p38 indicates pathway activation.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with test compounds and/or LPS for a shorter duration (e.g., 15-60 minutes) to observe maximal phosphorylation.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as described in Protocol 4.
-
Block the membrane.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the bands.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the primary antibody against total p38 MAPK, followed by the secondary antibody and detection.
-
-
Data Analysis: Quantify the band intensities for both phospho-p38 and total p38. Calculate the ratio of p-p38 to total p38 for each sample to determine the level of p38 activation.
Protocol 6: In Vivo Carrageenan-Induced Paw Edema in Rats
Principle: This is a standard in vivo model of acute inflammation. Injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is evaluated by its ability to reduce this swelling.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups (e.g., vehicle control, reference drug, and different doses of the test compound). Administer the test compounds and reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Analyze the data for statistical significance.
-
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and data presented in this document provide a comprehensive framework for researchers to screen, characterize, and optimize these compounds. By utilizing a combination of in vitro and in vivo assays, it is possible to identify potent and selective inhibitors of key inflammatory pathways, paving the way for the discovery of new and effective treatments for inflammatory diseases.
References
Application Notes and Protocols: Design and Synthesis of Antimicrobial Compounds Based on the Imidazo[1,2-a]pyrazine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of antimicrobial compounds centered on the versatile imidazo[1,2-a]pyrazine scaffold. This heterocyclic system has garnered significant attention in medicinal chemistry due to its potent and broad-spectrum antimicrobial activities. The following sections detail synthetic strategies, structure-activity relationships (SAR), and experimental protocols to guide the development of novel anti-infective agents.
Introduction to Imidazo[1,2-a]pyrazines as Antimicrobial Agents
The imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. Derivatives of this core have shown potent activity against both Gram-positive and Gram-negative bacteria, including challenging drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] The mechanism of action for some of these compounds involves the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase II and IV.[1]
Design Principles and Structure-Activity Relationships (SAR)
The antimicrobial potency of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Key positions for modification include C2, C3, and C8.
-
Substitution at the C2 Position: Aryl or substituted aryl groups at the C2 position are common and often contribute to enhanced antimicrobial activity. The electronic and steric properties of these substituents play a crucial role in target binding.
-
Substitution at the C3 Position: Modifications at the C3 position with groups like bromo or amino moieties have been shown to influence the antimicrobial spectrum and potency.
-
Substitution at the C8 Position: The introduction of amino groups, particularly diethanolamine and morpholine, at the C8 position has been demonstrated to be crucial for good antioxidant and, in some cases, antimicrobial properties, suggesting a role in modulating the overall electronic properties and solubility of the compounds.
The logical relationship for designing potent imidazo[1,2-a]pyrazine-based antimicrobial agents based on SAR is depicted below.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of representative imidazo[1,2-a]pyrazine derivatives against various bacterial and fungal strains. The data is presented as the diameter of the zone of inhibition in millimeters (mm).
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)
| Compound | S. aureus (50 µg/mL) | S. aureus (100 µg/mL) | E. coli (50 µg/mL) | Reference |
| 4a | 22 | - | - | |
| 4f | - | Pronounced Activity | - | |
| 5c | - | - | 21 | |
| 5g | - | Pronounced Activity | - | |
| 6b | - | Pronounced Activity | - | |
| 6c | 21 | Pronounced Activity | - | |
| Gentamicin | 24 | - | 22 |
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives (Zone of Inhibition in mm)
| Compound | C. albicans (50 µg/mL) | A. niger (50 µg/mL) | Reference |
| 4f | Excellent | Excellent | |
| 5h | Excellent | Excellent | |
| 6b | Excellent | Excellent | |
| 6c | Excellent | Excellent | |
| Reference Drug | - | - |
Experimental Protocols
Protocol 1: General One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazine Derivatives
This protocol is based on an efficient iodine-catalyzed method for the synthesis of imidazo[1,2-a]pyrazine derivatives.[3][4]
Materials:
-
2-aminopyrazine
-
Substituted aryl aldehyde
-
tert-butyl isocyanide
-
Iodine (catalyst)
-
Solvent (e.g., Dichloromethane)
-
Saturated sodium thiosulfate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1 mmol) and the respective aryl aldehyde (1 mmol) in the chosen solvent (10 mL).
-
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
-
Add a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the aqueous layer with an organic solvent (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure imidazo[1,2-a]pyrazine derivative.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Nutrient agar plates
-
Bacterial or fungal cultures
-
Synthesized compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic discs (e.g., Gentamicin)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates.
-
Inoculate the agar plates uniformly with the test microorganism using a sterile swab.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compound solution (e.g., 50 µg/mL and 100 µg/mL).
-
Place the impregnated discs on the surface of the inoculated agar plates.
-
Place a standard antibiotic disc as a positive control and a disc impregnated with the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic versatility of this core allows for the creation of large libraries of compounds for screening. The structure-activity relationship data indicates that strategic modifications at the C2, C3, and C8 positions can lead to compounds with potent and broad-spectrum antimicrobial activity. The provided protocols offer a foundation for the synthesis and evaluation of these promising compounds in the ongoing search for new therapies to combat infectious diseases.
References
Application Notes and Protocols for Palladium-Catalyzed Functionalization of 2-methylimidazo[1,2-a]pyrazine at C6 and C8 Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of the C6 and C8 positions of the 2-methylimidazo[1,2-a]pyrazine core, a scaffold of significant interest in medicinal chemistry. The methodologies outlined below enable the synthesis of a diverse range of derivatives for applications in drug discovery and development.
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The ability to selectively introduce substituents at specific positions of this nucleus is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Palladium-catalyzed cross-coupling and direct C-H functionalization reactions have emerged as powerful tools for the late-stage modification of such heterocyclic systems. This document focuses on the palladium-catalyzed arylation, vinylation, and benzylation at the C6 position and discusses strategies for the functionalization of the C8 position of 2-methylimidazo[1,2-a]pyrazine.
C6 Position Functionalization via Direct C-H Arylation
The direct C-H arylation of the imidazo[1,2-a]pyrazine core at the C6 position represents an efficient and atom-economical approach to introduce aryl and heteroaryl moieties. The following protocol is based on the work of Gembus, Bonfanti, and coworkers, who developed a one-pot sequential Suzuki-Miyaura cross-coupling and direct C-H functionalization methodology.[1][2][3][4] While their work also details C3 functionalization, the conditions for the C6 direct arylation are of primary interest here.
Experimental Protocol: Direct C6-Arylation of 2-methylimidazo[1,2-a]pyrazine
This protocol describes the direct arylation of 2-methyl-3-substituted-imidazo[1,2-a]pyrazine at the C6 position. This can be adapted for substrates where the C3 position is unsubstituted.
Materials:
-
2-methyl-3-substituted-imidazo[1,2-a]pyrazine (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (0.3 equiv)
-
Toluene (solvent)
Procedure:
-
To a dry reaction vessel, add 2-methyl-3-substituted-imidazo[1,2-a]pyrazine, aryl bromide, palladium(II) acetate, and potassium carbonate.
-
Add pivalic acid to the mixture.
-
Add dry toluene to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the reaction vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C6-arylated product.
Quantitative Data for C6-Arylation
The following table summarizes representative yields for the direct C6-arylation of a 3-substituted imidazo[1,2-a]pyrazine with various aryl bromides, adapted from related methodologies.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 6-(p-tolyl)-3-substituted-2-methyl... | 75 |
| 2 | 4-Bromoanisole | 6-(4-methoxyphenyl)-3-substituted-2-methyl... | 82 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 6-(4-(trifluoromethyl)phenyl)-3-substituted... | 65 |
| 4 | 3-Bromopyridine | 6-(pyridin-3-yl)-3-substituted-2-methyl... | 58 |
Yields are indicative and may vary based on the specific substrate and reaction conditions.
C8 Position Functionalization
Direct palladium-catalyzed C-H functionalization at the C8 position of the 2-methylimidazo[1,2-a]pyrazine core is challenging and less commonly reported. However, the C8 position can be effectively functionalized through cross-coupling reactions of a pre-functionalized substrate.
Strategy 1: Cross-Coupling of an 8-Thioether-Substituted Imidazo[1,2-a]pyrazine
The work by Gembus and colleagues suggests that a methyl thioether group at the C8 position can be utilized for subsequent cross-coupling reactions to introduce substituents at this position.[1][2][3][4]
Strategy 2: Metalation followed by Negishi Cross-Coupling
An alternative and effective method for C8 functionalization involves a regioselective metalation at the C8 position followed by a palladium-catalyzed Negishi cross-coupling.
Experimental Protocol: C8-Arylation via Metalation and Negishi Cross-Coupling
This protocol is a representative procedure for the C8 functionalization of a related imidazo[1,2-a]pyrazine system and can be adapted for the 2-methyl analog.
Step 1: Regioselective Metalation at C8
-
To a solution of 2-methylimidazo[1,2-a]pyrazine (1.0 equiv) in dry THF at -78 °C under an inert atmosphere, add a strong lithium amide base (e.g., lithium diisopropylamide, LDA) (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 equiv) in THF to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour to form the C8-zincated intermediate.
Step 2: Negishi Cross-Coupling
-
To the solution containing the C8-zincated intermediate, add the aryl halide (1.2 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the functionalization of the C6 and C8 positions of 2-methylimidazo[1,2-a]pyrazine.
Caption: Workflow for Direct C6-Arylation.
Caption: Workflow for C8-Arylation via Metalation and Negishi Coupling.
Conclusion
The palladium-catalyzed functionalization of the 2-methylimidazo[1,2-a]pyrazine scaffold at the C6 and C8 positions provides versatile and efficient routes to novel derivatives. Direct C-H arylation is a powerful method for C6 modification, while a two-step metalation/cross-coupling sequence is a reliable strategy for C8 functionalization. These methodologies are valuable for the synthesis of compound libraries for high-throughput screening and for the optimization of bioactive molecules in drug discovery programs.
References
Application Notes and Protocols for the Regioselective Functionalization of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine. This versatile building block is of significant interest in medicinal chemistry due to the biological activities associated with the imidazo[1,2-a]pyrazine scaffold, which is considered a structural analog of deazapurines. The presence of two bromine atoms at the C6 and C8 positions offers opportunities for selective diversification through various cross-coupling reactions, enabling the synthesis of novel compounds with potential therapeutic applications.[1]
Introduction to the Reactivity of this compound
The imidazo[1,2-a]pyrazine core is a common motif in pharmacologically active molecules. The functionalization of the dibrominated scaffold allows for the exploration of structure-activity relationships (SAR) crucial for drug discovery. The differential reactivity of the bromine atoms at the C6 and C8 positions is key to achieving regioselective synthesis. While extensive research on the broader imidazo[1,2-a]pyrazine class exists, specific studies on the regioselective functionalization of the 6,8-dibromo-2-methyl derivative are less common. However, related literature suggests that the C8 position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the C6 position. This preferential reactivity can be exploited to achieve selective monosubstitution.
Regioselective Functionalization Strategies
The strategic functionalization of this compound can be achieved through a variety of modern synthetic methods. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for controlling the regioselectivity of these transformations. Below are protocols for key regioselective reactions.
Diagram: General Workflow for Regioselective Functionalization
Caption: General workflow for producing mono- and di-substituted products.
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, careful selection of reaction conditions can favor monosubstitution, likely at the more reactive C8 position.
Protocol for Selective C8-Arylation:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the C8-arylated product.
| Reactant/Reagent | Role | Stoichiometry |
| This compound | Substrate | 1.0 eq |
| Arylboronic acid | Coupling Partner | 1.1 eq |
| Pd(OAc)₂ | Catalyst Precursor | 0.05 eq |
| PPh₃ | Ligand | 0.1 eq |
| K₂CO₃ | Base | 2.0 eq |
| 1,4-Dioxane/Water | Solvent | - |
Diagram: Suzuki-Miyaura Coupling Pathway
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is of great importance in the synthesis of pharmaceutical compounds.[2] Similar to the Suzuki coupling, regioselective amination can likely be achieved at the C8 position.
Protocol for Selective C8-Amination:
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under a robust inert atmosphere, combine this compound (1.0 eq), amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C8-aminated product.
| Reactant/Reagent | Role | Stoichiometry |
| This compound | Substrate | 1.0 eq |
| Amine | Nucleophile | 1.2 eq |
| Pd₂(dba)₃ | Catalyst Precursor | 0.02 eq |
| Xantphos | Ligand | 0.04 eq |
| NaOtBu | Base | 1.4 eq |
| Toluene | Solvent | - |
Diagram: Buchwald-Hartwig Amination Pathway
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Conclusion
The regioselective functionalization of this compound provides a valuable pathway for the synthesis of novel and diverse chemical entities for drug discovery and development. The protocols outlined above for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a starting point for the selective modification of this promising scaffold. Further optimization of reaction conditions may be necessary depending on the specific substrates used. It is anticipated that the C8 position will be the primary site of initial functionalization, allowing for subsequent reactions at the C6 position to generate di-substituted analogs.
References
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine.
Troubleshooting Guides
Low yields in the synthesis of this compound can arise during two key stages: the initial formation of the 2-methylimidazo[1,2-a]pyrazine core and the subsequent bromination. This guide addresses potential issues in both stages.
Problem 1: Low Yield in the Synthesis of the 2-methylimidazo[1,2-a]pyrazine Core
The initial step typically involves the condensation of 2-aminopyrazine with chloroacetone. While this reaction can be high-yielding, several factors can lead to suboptimal results.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | Extend the reaction time and/or increase the reaction temperature. | The condensation reaction may require more time or thermal energy to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. |
| Suboptimal Solvent | Screen different solvents. While ethanol is commonly used, other solvents like methanol have been reported to give excellent yields (up to 98%) in similar syntheses.[1] | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. |
| Impure Starting Materials | Ensure the purity of 2-aminopyrazine and chloroacetone. If necessary, purify the starting materials before use. | Impurities in the starting materials can lead to the formation of side products, consuming the reactants and lowering the yield of the desired product. |
| Product Degradation | Use milder reaction conditions if possible. Avoid overly acidic or basic conditions during workup if the product is found to be sensitive. | The imidazo[1,2-a]pyrazine core may be susceptible to degradation under harsh conditions. |
Problem 2: Low Yield and/or Poor Regioselectivity during Bromination
The bromination of 2-methylimidazo[1,2-a]pyrazine to obtain the 6,8-dibromo derivative is often the most challenging step, with reports of "extremely poor yields and inseparable mixtures of dibrominated regioisomers."[1]
| Potential Cause | Recommended Solution | Explanation |
| Harsh Brominating Agent | Use N-Bromosuccinimide (NBS) as the brominating agent. | Molecular bromine (Br₂) can be too reactive, leading to over-bromination and the formation of multiple side products. NBS is a milder and more selective brominating agent for electron-rich heterocyclic systems. |
| Formation of Multiple Isomers | Control the reaction temperature, starting at a low temperature (e.g., 0-5 °C) and slowly warming to room temperature. | The regioselectivity of the bromination is highly dependent on the reaction conditions. Low temperatures can favor the formation of the desired kinetic product. |
| Suboptimal Solvent for Bromination | Screen solvents such as dichloromethane (CH₂Cl₂), ethanol, or acetic acid. | The solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the yield and regioselectivity. |
| Difficult Purification | Employ column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the desired product from isomers and impurities.[1] | The similar polarity of the different brominated isomers can make separation challenging. Careful optimization of the chromatography conditions is necessary. |
| Alternative Strategy: Building the Core from a Brominated Precursor | Consider an alternative synthetic route starting from 2-amino-3,5-dibromopyrazine and condensing it with chloroacetone. | This approach avoids the challenging direct bromination of the pre-formed imidazo[1,2-a]pyrazine core and can lead to a cleaner product with a higher yield of the desired 6,8-dibromo isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing the 2-methylimidazo[1,2-a]pyrazine core?
A1: The most common method is the condensation reaction between 2-aminopyrazine and chloroacetone. To optimize the yield, using methanol as a solvent has been reported to be highly effective.[1]
Q2: I am getting a very low yield during the bromination of 2-methylimidazo[1,2-a]pyrazine. What is the most likely cause?
A2: The use of a harsh brominating agent like molecular bromine is a common reason for low yields and the formation of multiple products. Switching to a milder reagent like N-Bromosuccinimide (NBS) and carefully controlling the reaction temperature are crucial steps to improve the yield and selectivity.
Q3: How can I avoid the formation of multiple brominated isomers?
A3: Besides using a milder brominating agent and controlling the temperature, an alternative synthetic strategy can be employed. Synthesizing the 6,8-dibromoimidazo[1,2-a]pyrazine core directly from 2-amino-3,5-dibromopyrazine can prevent the formation of other brominated isomers.
Q4: What is the best way to purify the final this compound product?
A4: Column chromatography on silica gel is the most effective method for purifying the final product and separating it from any unreacted starting materials or isomeric byproducts.[1] Recrystallization can be used as a final purification step if the product is a solid.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Chloroacetone is a lachrymator and toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Brominating agents like NBS and molecular bromine are corrosive and toxic, and should also be handled with care in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 2-methylimidazo[1,2-a]pyrazine
This protocol is based on established methods for the synthesis of the imidazo[1,2-a]pyrazine core.
Materials:
-
2-aminopyrazine
-
Chloroacetone
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in methanol.
-
Add chloroacetone (1.1 eq) to the solution.
-
Add sodium bicarbonate (1.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 2-methylimidazo[1,2-a]pyrazine. The crude product can be purified by column chromatography if necessary.
Protocol 2: Bromination of 2-methylimidazo[1,2-a]pyrazine to this compound
This protocol is a suggested method based on the use of NBS for selective bromination.
Materials:
-
2-methylimidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add NBS (2.2 eq) portion-wise to the cooled solution while stirring.
-
Continue stirring at 0-5 °C for a set period, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Presentation
The following table summarizes qualitative yield data from the literature for the synthesis and bromination of imidazo[1,2-a]pyrazine derivatives. Note that direct quantitative comparisons for the specific target molecule are limited in the literature, and these results are for analogous systems.
| Reaction Stage | Reactants | Conditions | Yield | Reference |
| Core Synthesis | 2-aminopyrazine, Chloroacetaldehyde | Methanol, reflux | 98% | [1] |
| Core Synthesis | 2-aminopyrazine, Chloroacetaldehyde | DMF | Low | [1] |
| Bromination | Imidazo[1,2-a]pyrazine core | Bromine | Extremely poor yields, inseparable mixtures | [1] |
| Bromination | 2-amino-5-methyl-pyrazine | NBS, ethanol, rt | 90% (of 2-amino-3-bromo-5-methyl pyrazine) |
Visualizations
Logical Troubleshooting Workflow for Low Yields
Caption: A flowchart to diagnose and resolve common issues leading to low yields.
General Synthetic Pathway
Caption: Synthetic routes to this compound.
References
Side reactions and byproduct formation in the bromination of 2-methylimidazo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2-methylimidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 2-methylimidazo[1,2-a]pyrazine?
A1: The major product expected from the electrophilic bromination of 2-methylimidazo[1,2-a]pyrazine is 3-bromo-2-methylimidazo[1,2-a]pyrazine . The electrophilic attack preferentially occurs at the C-3 position of the imidazole ring, which is the most electron-rich and leads to a more stable reaction intermediate.[1][2][3] The pyrazine ring is generally deactivated towards electrophilic aromatic substitution.[1][2]
Q2: Which brominating agent is recommended for this reaction?
A2: N-Bromosuccinimide (NBS) is a highly recommended and efficient reagent for this transformation. It offers milder reaction conditions and avoids the cumbersome workups associated with using molecular bromine (Br₂).
Q3: What are the common side reactions and byproducts observed during the bromination of 2-methylimidazo[1,2-a]pyrazine?
A3: The most common side reactions include:
-
Over-bromination: Formation of di- and even tri-brominated products can occur. Specifically, 3,5-dibromo and 3,5,X-tribromo (where X is another position on the pyrazine ring) derivatives are potential byproducts.[4]
-
Formation of regioisomers: In some cases, bromination can lead to inseparable mixtures of dibrominated regioisomers, resulting in low yields of the desired product.[5][6]
-
Allylic Bromination: Although less common for this specific substrate, especially in the presence of strong directing groups, the methyl group at the 2-position could potentially undergo allylic bromination with NBS under certain conditions.
Q4: Why is my reaction yield of 3-bromo-2-methylimidazo[1,2-a]pyrazine consistently low?
A4: Low yields can be attributed to several factors:
-
Formation of multiple byproducts: As mentioned in Q3, the formation of over-brominated products and other regioisomers can consume the starting material and the desired product, leading to a lower isolated yield.[5][6]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or stoichiometry of the brominating agent can lead to incomplete conversion or favor side reactions.
-
Difficult purification: If byproducts are formed, they may be difficult to separate from the desired product, leading to loss of material during purification.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Insufficient reactivity of the brominating agent. 2. Reaction temperature is too low. 3. Deactivated substrate due to protonation. | 1. If using NBS, consider adding a catalytic amount of a protic or Lewis acid to increase the electrophilicity of the bromine. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. If using a strong acid, consider a less acidic catalyst or a non-acidic brominating reagent. |
| Formation of multiple spots on TLC, indicating byproducts | 1. Over-bromination due to excess brominating agent. 2. Reaction temperature is too high or reaction time is too long. 3. Non-regioselective bromination. | 1. Use a stoichiometric amount of NBS (e.g., 1.0-1.2 equivalents). Add the NBS portion-wise to maintain a low concentration. 2. Perform the reaction at a lower temperature (e.g., 0-5 °C) and carefully monitor the reaction progress to quench it upon consumption of the starting material. 3. Ensure the reaction conditions favor electrophilic aromatic substitution on the imidazole ring. Using a polar solvent can help stabilize the desired intermediate. |
| Product is an inseparable mixture | Formation of closely related regioisomers or over-brominated products with similar polarities.[5][6] | 1. Optimize the reaction conditions (temperature, stoichiometry) to minimize byproduct formation. 2. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 3. Consider a different synthetic route that avoids direct bromination at a late stage. |
| Evidence of allylic bromination of the 2-methyl group | Radical reaction pathway is competing with the electrophilic aromatic substitution. | 1. Ensure the reaction is performed in the dark to minimize radical initiation. 2. Avoid the use of radical initiators (e.g., AIBN, peroxides). 3. Use a polar solvent, as radical reactions are often favored in non-polar solvents. |
Experimental Protocols
Protocol 1: Regioselective C-3 Bromination using NBS
This protocol is adapted from general procedures for the bromination of similar imidazo[1,2-a]pyrazine systems.
-
Preparation: Dissolve 1 mmol of 2-methylimidazo[1,2-a]pyrazine in a suitable solvent such as ethanol or chloroform in a round-bottom flask.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.
-
Addition of NBS: Slowly add a solution of N-Bromosuccinimide (1.2 mmol) in the same solvent to the reaction mixture.
-
Reaction: Continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway and potential side reactions in the bromination of 2-methylimidazo[1,2-a]pyrazine.
Caption: A troubleshooting workflow for the bromination of 2-methylimidazo[1,2-a]pyrazine based on TLC analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimization of palladium catalyst and ligand for Suzuki coupling with 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling reaction with 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no yield of my desired coupled product. What are the potential causes and solutions?
Low or no conversion is a common issue, particularly with electron-rich and sterically hindered heteroaromatic halides. Several factors could be at play:
-
Catalyst Inhibition: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can coordinate to the palladium catalyst, hindering its activity.[1][2]
-
Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step.[3][4] This can be particularly sluggish for electron-rich or sterically hindered substrates.
-
Poor Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1]
Troubleshooting Steps:
-
Ligand Choice: Switch to more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IMes).[1][2] These can accelerate the oxidative addition and stabilize the catalytic species.
-
Catalyst System: Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable ligand.[2][5]
-
Increase Temperature: Cautiously increasing the reaction temperature can often overcome activation barriers.[6]
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][7]
Q2: I am struggling with selectivity and obtaining a mixture of mono- and di-substituted products. How can I favor mono-arylation?
Achieving selective mono-arylation on a di-brominated heterocycle is a significant challenge. The outcome is influenced by the electronic properties of the C-Br bonds and the reaction conditions.[8]
Strategies for Selective Mono-arylation:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the boronic acid derivative. Using a large excess will favor the double coupling.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity, favoring the more reactive C-Br position.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized.
-
Choice of Base: A weaker base may sometimes provide better selectivity.
It is crucial to determine the relative reactivity of the C6-Br and C8-Br bonds. The electronic environment of the imidazo[1,2-a]pyrazine core will make one bromine more susceptible to oxidative addition.[8]
Q3: My reaction is producing significant side products like homocoupled boronic acid and protodeboronation. How can I minimize these?
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, consuming your coupling partner.[1]
-
Homocoupling: The coupling of two boronic acid molecules can become significant if the catalytic cycle is slow.[1]
-
Solution: Optimizing the catalyst and ligand system to ensure efficient cross-coupling is key. Sometimes, changing the ligand from monodentate to bidentate (e.g., dppf) can suppress homocoupling.[1]
-
Q4: My reaction mixture turns black, and the catalyst appears to have crashed out. What does this mean and how can I prevent it?
The formation of a black precipitate is typically palladium black, indicating that the Pd(0) catalyst is no longer stabilized by the ligand and has aggregated.[1][9]
Causes and Solutions:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to maintain the catalyst in its active, soluble form.
-
Solution: Increase the ligand-to-palladium ratio slightly.[1]
-
-
Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions.
-
Solution: Use more sterically hindered and robust ligands, such as Buchwald-type ligands.[1]
-
-
High Temperature: Excessive heat can accelerate catalyst decomposition.
-
Solution: Lower the reaction temperature if possible.[1]
-
Data Presentation: Catalyst and Ligand Selection
The selection of the appropriate catalyst and ligand is critical for a successful Suzuki coupling with a challenging substrate like this compound. Below are tables summarizing common choices for similar heteroaryl systems.
Table 1: Common Palladium Catalysts for Suzuki Coupling of Heteroaryl Halides
| Catalyst Precursor | Common Name | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis | 2-5 | Standard, but can be less effective for challenging substrates.[10] |
| Pd(dppf)Cl₂ | - | 2-5 | Good for a wide range of substrates; dppf is a bidentate ligand.[11] |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-5 | Used in combination with a phosphine ligand.[2][5] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-5 | A common Pd(0) source, used with an external ligand.[5] |
Table 2: Common Ligands for Suzuki Coupling of Heteroaryl Halides
| Ligand | Type | Key Features |
| PPh₃ | Triphenylphosphine | Standard, monodentate phosphine. |
| PCy₃ | Tricyclohexylphosphine | Electron-rich, bulky monodentate phosphine.[5] |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very electron-rich and bulky ligand.[5] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand, can suppress side reactions.[1] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Buchwald ligand; highly active for challenging substrates.[2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Buchwald ligand; very bulky and electron-rich, good for sterically hindered substrates.[1] |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | N-Heterocyclic Carbene (NHC) ligand; offers high stability and activity.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq for mono-coupling, 2.5 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)[10]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[1][10]
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the limiting reagent.[1]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for optimizing the Suzuki coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Di-brominated Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of di-brominated imidazo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the bromination of my imidazo[1,2-a]pyrazine core resulting in a complex mixture of products?
A1: The direct bromination of the imidazo[1,2-a]pyrazine core is known to be challenging. It often leads to the formation of inseparable mixtures of dibrominated regioisomers and can result in extremely poor yields.[1] The reaction can also produce mono-brominated and over-brominated (tri- or tetra-brominated) species as significant impurities. The presence of two bromine atoms on the imidazo[1,2-a]pyrazine ring enhances its reactivity, making it a versatile intermediate, but the synthesis requires carefully controlled conditions to ensure regioselectivity and product purity.[2][3]
Q2: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate that are very close together. Why is this and how can I achieve better separation?
A2: The multiple, closely-spaced spots on a TLC plate are likely due to the presence of regioisomers (e.g., 6,8-dibromo, 5,8-dibromo, etc.) and other brominated impurities (mono-, di-, tri-brominated). These compounds often have very similar polarities, making them difficult to separate using standard column chromatography.[1] The chromatographic separation of halogen-containing pharmaceuticals from associated isomers can be quite difficult.[4] To improve separation, consider optimizing your TLC and column chromatography solvent system, or exploring more advanced techniques like Ultra High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC).[4]
Q3: What is the most effective method for purifying di-brominated imidazo[1,2-a]pyrazines?
A3: There is no single "best" method, as the optimal technique depends on the specific impurities present.
-
Recrystallization is often the most convenient and effective method for purifying organic compounds that are solids at room temperature, especially if the desired compound is already reasonably clean (e.g., >80% pure).[5][6] It is excellent for removing small amounts of soluble and insoluble impurities.[5]
-
Column Chromatography is necessary when dealing with complex mixtures of isomers with similar polarities.[1]
-
Preparative HPLC/UHPLC may be required for very challenging separations where isomers are nearly inseparable by standard column chromatography.[4] A survey of methods for separating halogen-containing molecules found UHPLC and SFC to be preferred methods for achieving excellent separation.[4]
Q4: I am experiencing significant product loss during purification. How can I improve my overall yield?
A4: Product loss can occur at several stages. During recrystallization, using too much solvent or not using ice-cold solvent for rinsing can redissolve a portion of your product.[5] In column chromatography, your compound may streak or irreversibly adsorb to the silica gel. This can sometimes be mitigated by adding a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds like imidazopyrazines). Optimizing the reaction conditions to improve regioselectivity and minimize side-product formation is also a critical step to ensure a higher yield of the desired product from the start.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC (Spots are streaky or have very close Rf values) | 1. Inappropriate solvent system polarity. 2. Presence of regioisomers with similar polarity.[1] 3. Compound is interacting strongly with the silica plate (acidic or basic nature). | 1. Systematically vary the eluent composition (e.g., gradient of ethyl acetate in hexanes). 2. Try a different solvent system entirely (e.g., dichloromethane/methanol). 3. Add a small amount of a modifier to the developing chamber (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). 4. Consider using a different stationary phase (e.g., alumina plates). |
| Low Recovery from Column Chromatography | 1. Compound is irreversibly adsorbed onto the silica gel. 2. The compound is unstable on silica. 3. Fractions containing the product were not correctly identified. | 1. Deactivate the silica gel with a modifier like triethylamine mixed into the eluent. 2. Perform a "plug filtration" through a short pad of silica instead of a full column to remove highly polar impurities.[7] 3. Carefully monitor fractions using TLC and combine only the pure fractions. |
| Product Fails to Crystallize During Recrystallization | 1. The solution is not sufficiently saturated. 2. The chosen solvent is not ideal (product is too soluble even when cold). 3. Rapid cooling led to oiling out instead of crystallization.[7] | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 2. Add a seed crystal of the pure compound. 3. Slowly evaporate some of the solvent to increase concentration. 4. Ensure the solution cools slowly and without disturbance.[7][8] If it oils out, reheat to dissolve and cool more slowly. |
| Purity Does Not Improve After Recrystallization | 1. The primary impurity co-crystallizes with the product. 2. The cooling process was too rapid, trapping impurities in the crystal lattice.[8] | 1. If the impurity is a regioisomer, recrystallization is unlikely to be effective. Column chromatography or preparative HPLC is required.[1][4] 2. Re-dissolve the crystals in the minimum amount of hot solvent and allow it to cool very slowly to room temperature, followed by further cooling in an ice bath.[5][8] |
Experimental Workflows & Protocols
Diagram: Purification Strategy Decision Workflow
Caption: A decision workflow for selecting an appropriate purification strategy.
Protocol 1: Optimized Column Chromatography for Isomer Separation
This protocol is designed for separating closely related brominated isomers.
-
Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 100% hexanes or a low-polarity mixture like 2% ethyl acetate in hexanes). For basic compounds like imidazo[1,2-a]pyrazines, add 0.1-0.5% triethylamine (TEA) to the eluent mixture to prevent peak tailing.
-
Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Start with a low-polarity eluent and run a slow, shallow gradient of a more polar solvent (e.g., ethyl acetate). A very slow increase in polarity is crucial for separating isomers with similar Rf values.
-
Fraction Collection: Collect small fractions and analyze each one carefully by TLC.
-
Product Isolation: Combine the fractions that contain the pure desired product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Solid Samples
This protocol is a fundamental method for purifying solids.[8]
-
Solvent Selection: The ideal solvent should dissolve the di-brominated imidazo[1,2-a]pyrazine derivative poorly at room temperature but completely at its boiling point.[7] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one. A mixed solvent system can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling chip), and continue adding small portions of hot solvent until the solid just dissolves.[5][6]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can cause the product to precipitate as an impure solid.[7][8] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5] Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting impure final products.
References
- 1. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. vernier.com [vernier.com]
Improving the regioselectivity of cross-coupling reactions on 6,8-dibrominated heterocycles
Welcome to the technical support center for regioselective cross-coupling reactions on 6,8-dibrominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis of selectively functionalized molecules.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor regioselectivity in my cross-coupling reaction with a 6,8-dibrominated heterocycle?
A1: Poor regioselectivity, resulting in a mixture of C6- and C8-substituted products, is a common issue. The reactivity of the two bromine atoms is governed by a combination of electronic and steric effects, which can be subtle.[1] For many heterocyclic cores like quinoline, the C8 position is sterically hindered, which can impede the approach of bulky catalyst complexes, making the C6 position generally more reactive.[1] However, factors such as the catalyst, ligand, base, and solvent can modulate this inherent reactivity, leading to mixtures.
Q2: How can I favor selective monosubstitution at the C6 position?
A2: To selectively target the C6 position, you should choose reaction conditions that amplify the steric differences between the C6 and C8 positions. The C6-Br bond is often more accessible and therefore more reactive in cross-coupling reactions.[1]
-
Catalyst/Ligand Choice: Employing a palladium catalyst with bulky phosphine ligands can enhance selectivity for the less sterically hindered C6 position.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product at the more accessible C6 site.
Q3: How can I achieve selective monosubstitution at the C8 position?
A3: Selectivity for the more sterically hindered C8 position is challenging but achievable. It often requires overcoming the inherent preference for C6 reactivity.
-
Catalyst Control: Specific catalyst systems can override steric factors. For example, in the Sonogashira coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, a Pd/C-PPh₃-CuI system exclusively afforded the 8-alkynylated product.[2] Similarly, for diiodopurines, switching from a monodentate ligand like PPh₃ to a bidentate ligand system can switch the preferred coupling site from C2 to C8, a principle that can be explored for 6,8-dibrominated systems.[3][4]
-
Directing Groups: The presence of a directing group on the heterocycle can sometimes chelate to the metal center and direct the reaction to the C8 position.
Q4: I am attempting a Sonogashira coupling. What factors determine which bromine atom reacts?
A4: In Sonogashira couplings of dihalogenated substrates, reactivity is typically governed by the C-X bond strength (I > Br > Cl) and the electrophilicity of the carbon atom.[5] For 6,8-dibrominated systems, the choice of palladium catalyst and ligand is critical for controlling regioselectivity.[2][3][4] For instance, using PdCl₂(PPh₃)₂ as the catalyst for 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can lead to double substitution, while other catalysts favor C8.[2]
Q5: For a Buchwald-Hartwig amination, is there a general reactivity trend for the C6 vs. C8 position on a quinoline core?
A5: Yes, for Buchwald-Hartwig aminations on 6,8-dibromoquinolines, the C6-Br bond is generally expected to be more reactive due to reduced steric hindrance compared to the C8 position.[1] This differential reactivity can be exploited for the regioselective synthesis of mono-functionalized quinolines.[1]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Potential Cause: Inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
-
Solution Workflow:
-
Verify Catalyst Activity: Ensure your palladium source and ligand are active.[6] Modern, air-stable precatalysts (e.g., Buchwald palladacycles) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6][7]
-
Check Reagent Quality: Boronic acids can degrade via protodeboronation or form unreactive boroxines.[6] Check purity by NMR and consider using more stable boronic esters (e.g., pinacol esters) if decomposition is suspected.[6][8]
-
Ensure Anhydrous & Anaerobic Conditions: Oxygen can deactivate the catalyst by oxidizing phosphine ligands.[7] Thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[8][9]
-
Optimize Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., 80-110 °C) may be necessary.[7][9]
-
Problem 2: Significant formation of side products (e.g., hydrodehalogenation, homocoupling).
-
Potential Cause: Undesired reaction pathways are competing with the cross-coupling.
-
Solution Workflow:
-
Hydrodehalogenation (loss of Br): This side reaction can be promoted by moisture and strong bases.[8] Ensure anhydrous conditions and consider screening different bases. Sometimes, minimizing water content is key to avoiding dehalogenation.[10]
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.[8] Rigorous degassing of the reaction mixture is the most effective way to prevent this.[6][8]
-
Optimize Catalyst and Ligand: Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often favor the desired cross-coupling pathway over side reactions.[7]
-
Problem 3: Reaction works for monosubstitution, but fails during the second coupling to functionalize the remaining bromine.
-
Potential Cause: The electronic properties of the monosubstituted product deactivate the second position, or the reaction conditions are not harsh enough.
-
Solution Workflow:
-
Change Catalyst System: The second coupling may require a more active catalyst system than the first.
-
Increase Reaction Temperature/Time: Driving the reaction to completion may require more forcing conditions.
-
One-Pot, Two-Step Approach: Consider a one-pot sequential coupling. After the first regioselective coupling, the second coupling partner and potentially a new catalyst/ligand are added to the same vessel, often with an increase in temperature.[10][11]
-
Workflow for Optimizing Regioselectivity
Caption: A workflow diagram for troubleshooting and optimizing the regioselectivity of cross-coupling reactions.
Data on Regioselective Reactions
The choice of catalyst, ligand, and reaction conditions is paramount in controlling regioselectivity. Below are tables summarizing conditions for different cross-coupling reactions on dibrominated heterocycles.
Table 1: Regioselectivity in Sonogashira Coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones
| Catalyst System | Position Selectivity | Outcome | Reference |
|---|---|---|---|
| Pd/C-PPh₃-CuI | C8 | Exclusive mono-alkynylation at C8 | [2] |
| PdCl₂(PPh₃)₂ | C6 and C8 | Double carbo-substitution |[2] |
Table 2: Conditions for One-Pot Double Suzuki Couplings on 7-chloro-8-iodoimidazo[1,2-a]pyridines *
| Step | Reagents & Conditions | Reference |
|---|---|---|
| Step 1 (C8-Arylation) | 1st Boronic Acid (1 eq.), Na₂CO₃ (3 eq.), Pd(PPh₃)₄ (0.05 eq.) in DME/H₂O | [11] |
| 95 °C, 30 min, Microwave | ||
| Step 2 (C7-Arylation) | 2nd Boronic Acid (1.4 eq.), Pd(PPh₃)₄ (0.05 eq.) | [11] |
| 120 °C, 30 min, Microwave |
*Note: While this example uses chloro/iodo derivatives, the principles of sequential one-pot couplings are directly applicable to dibromo systems.
Table 3: General Catalyst/Ligand/Base Combinations for Common Cross-Couplings
| Reaction Type | Typical Catalyst | Typical Ligand(s) | Typical Base(s) | Key Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts | PPh₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Bulky ligands can improve selectivity for the less hindered C6 site.[7] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, PCy₃ | Et₃N, DBU, t-BuONa | Requires a Cu(I) co-catalyst (e.g., CuI).[2][5] Ligand choice can switch selectivity.[3][4] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP, XPhos | NaOtBu, LHMDS, K₂CO₃ | Bulky, electron-rich ligands are crucial for C-N bond formation.[12][13] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for specific substrates.[8][9][10]
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the 6,8-dibrominated heterocycle (1.0 equiv.), the arylboronic acid or ester (1.1–1.2 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum cap, and purge with argon or nitrogen for 5-10 minutes by evacuating and backfilling the vessel three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, or Toluene) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination
This is a representative procedure based on established methods for aryl bromides.[13]
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 6,8-dibrominated heterocycle (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 90-110 °C). Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. "Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1$H)$-ones " by MALOSE JACK MPHAHLELE and Felix Adetunji OYEYIOLA [journals.tubitak.gov.tr]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Troubleshooting poor reactivity of C-Br bonds in 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
Welcome to the technical support center for 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical modification of this heterocyclic scaffold, particularly concerning the reactivity of its C-Br bonds in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing poor or no reactivity in my cross-coupling reaction with this compound. What are the general factors to consider?
A1: Poor reactivity in cross-coupling reactions with this substrate can stem from several factors:
-
Catalyst System: The choice of palladium source and, critically, the phosphine ligand is paramount. For heteroaromatic bromides, especially those that can act as ligands for the palladium center, bulky and electron-rich ligands are often necessary to promote the desired catalytic cycle.
-
Base Selection: The strength and solubility of the base are crucial. The base not only facilitates the catalytic cycle but can also influence substrate and catalyst stability.
-
Solvent Quality: Solvents must be anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Temperature: The C-Br bond is generally less reactive than a C-I bond, and thus may require higher temperatures to undergo oxidative addition to the palladium center.
-
Substrate and Reagent Purity: Impurities in the this compound, the coupling partner (e.g., boronic acid), or other reagents can poison the catalyst.
Q2: Which of the two bromine atoms (at C6 or C8) is more reactive in palladium-catalyzed cross-coupling reactions?
Q3: What are common side reactions to look out for?
A3: Several side reactions can compete with the desired cross-coupling:
-
Hydrodehalogenation: Replacement of a bromine atom with a hydrogen atom. This can be promoted by certain solvents (e.g., those that can act as a hydride source) or impurities.
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki reaction) or the starting dibromo compound.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and lose its boron moiety, rendering it inactive for cross-coupling. This is often an issue with heteroaromatic boronic acids and can be influenced by the base and the presence of water.
-
Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-a]pyrazine core can coordinate too strongly to the palladium center, leading to catalyst inhibition.
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution |
| Inactive Catalyst System | Switch to a more active catalyst/ligand system. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are often effective. Consider screening ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) can also be beneficial. |
| Ineffective Base | The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is often a good choice for challenging Suzuki couplings. Cs₂CO₃ can also be effective, though it is more expensive. Ensure the base is finely powdered and anhydrous for solid bases. If using an aqueous solution of a base, the water content should be carefully controlled. |
| Poor Solubility of Reagents | Use a solvent system that ensures the solubility of all components at the reaction temperature. Common choices include 1,4-dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base. |
| Protodeboronation of Boronic Acid | Use the boronic acid as soon as possible after preparation or purchase, and store it under inert gas. Alternatively, consider using a more stable boronic ester, such as a pinacol ester. Running the reaction under strictly anhydrous conditions (if the chosen base allows) can sometimes mitigate this issue. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving sluggish reactions to completion. |
Issue 2: Poor Reactivity in Sonogashira Coupling
| Potential Cause | Recommended Solution |
| Ineffective Catalyst System | A standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). For less reactive bromides, using a more robust ligand for the palladium, such as a bulky phosphine, can be beneficial. Copper-free Sonogashira conditions, which often employ a palladium catalyst with a strong base like Cs₂CO₃, can also be explored. |
| Inappropriate Base | A liquid amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used and also acts as a solvent in some cases. Ensure the amine is dry and of high purity. |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction promoted by the copper co-catalyst. To minimize this, ensure the reaction is run under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen. Running the reaction at a lower temperature or using copper-free conditions can also prevent this side reaction. |
| Decomposition of the Terminal Alkyne | Some terminal alkynes can be unstable under basic conditions or at elevated temperatures. Use a fresh, pure sample of the alkyne and consider adding it to the reaction mixture last. |
Issue 3: Unsuccessful Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Unsuitable Ligand | The choice of ligand is critical for the success of Buchwald-Hartwig aminations. Bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos are often required for coupling with heteroaryl bromides. Screening a panel of these ligands is highly recommended. |
| Incorrect Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is fresh and handled under an inert atmosphere, as they are very sensitive to moisture. |
| Catalyst Inhibition | The nitrogen atoms of the imidazo[1,2-a]pyrazine can coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a ligand that is more strongly coordinating to the palladium than the substrate can sometimes overcome this issue. |
| Amine Volatility | If using a low-boiling-point amine, the reaction should be performed in a sealed tube or a high-pressure reaction vessel to prevent the evaporation of the amine at elevated temperatures. |
Experimental Protocols
The following are general starting points for optimizing cross-coupling reactions with this compound. Note: These protocols are based on general procedures for similar heteroaromatic systems and should be optimized for each specific substrate combination.
Protocol 1: Suzuki-Miyaura Coupling (Selective at C8)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
SPhos (0.04 - 0.10 equiv)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-dioxane/water (e.g., 10:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Sonogashira Coupling (Selective at C8)
-
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 - 0.05 equiv)
-
CuI (0.05 - 0.10 equiv)
-
Triethylamine (Et₃N)
-
Degassed THF or DMF
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add the degassed solvent and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture at 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and rinse with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination (Selective at C8)
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 - 0.05 equiv)
-
XPhos (0.04 - 0.10 equiv)
-
NaOt-Bu (1.4 - 2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOt-Bu.
-
Add this compound, Pd₂(dba)₃, and XPhos.
-
Add the degassed solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting poor C-Br bond reactivity.
Caption: A simplified palladium-catalyzed cross-coupling cycle.
References
Scaling up the synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine for library synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine, particularly for its application in library synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the 2-methylimidazo[1,2-a]pyrazine core?
A1: The most prevalent and straightforward method is the condensation of 2-aminopyrazine with a 3-carbon α-haloketone, such as chloroacetone. This reaction, often referred to as the Tschitschibabin reaction, typically proceeds under thermal conditions or with microwave assistance to afford the cyclized product. Microwave-assisted synthesis is particularly advantageous for rapid library synthesis due to significantly reduced reaction times.
Q2: Why is this compound a useful scaffold for library synthesis?
A2: The two bromine atoms at the 6- and 8-positions of the imidazo[1,2-a]pyrazine core serve as versatile synthetic handles. These positions are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a diverse range of substituents, making it an excellent scaffold for generating large libraries of compounds for drug discovery screening.
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include controlling the regioselectivity of the bromination reaction and the potential for low yields. Direct bromination of the 2-methylimidazo[1,2-a]pyrazine core can lead to the formation of multiple brominated isomers, which are often difficult to separate. Scaling up the reaction can also present challenges related to heat and mass transfer, reagent addition, and product precipitation.
Q4: Which brominating agent is recommended for the synthesis of this compound?
A4: While molecular bromine can be used, N-Bromosuccinimide (NBS) is often preferred for improved regioselectivity and milder reaction conditions. The use of NBS can help to minimize the formation of undesired isomers and byproducts.
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is commonly used to separate the desired product from any remaining starting material, monobrominated intermediates, and other regioisomers. Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guides
Problem 1: Low Yield of 2-methylimidazo[1,2-a]pyrazine (Core Synthesis)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Extend the reaction time or increase the temperature. - For microwave-assisted reactions, increase the irradiation time or power. - Ensure efficient stirring to improve reaction kinetics. |
| Suboptimal Solvent | - Screen alternative solvents. While alcohols like ethanol or isopropanol are common, aprotic polar solvents such as DMF or DMSO can sometimes improve yields, although purification may be more challenging. |
| Purity of Starting Materials | - Ensure 2-aminopyrazine and chloroacetone are of high purity. Impurities can lead to side reactions and lower yields. Consider distillation of chloroacetone if its purity is questionable. |
| Product Degradation | - If using high temperatures, the product might be degrading. Attempt the reaction at a lower temperature for a longer duration. |
Problem 2: Poor Regioselectivity and/or Low Yield in the Bromination Step
| Potential Cause | Troubleshooting Suggestion |
| Formation of Multiple Isomers | - Direct bromination of the imidazo[1,2-a]pyrazine core is known to sometimes result in inseparable mixtures of dibrominated regioisomers and low yields. - Switch to a milder and more selective brominating agent like N-Bromosuccinimide (NBS). - Control the stoichiometry of the brominating agent carefully. Use of a slight excess (e.g., 2.1-2.2 equivalents of NBS) is recommended for dibromination. |
| Harsh Reaction Conditions | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. - The choice of solvent can influence selectivity. Acetonitrile or dichloromethane are good starting points. |
| Incomplete Dibromination | - If a significant amount of monobrominated product is observed, increase the amount of brominating agent slightly and/or extend the reaction time. |
| Difficult Purification | - If regioisomers are formed, meticulous column chromatography is required. Using a long column with a shallow solvent gradient can improve separation. |
Problem 3: Issues with Scaling Up the Synthesis
| Potential Cause | Troubleshooting Suggestion |
| Exothermic Reaction | - The bromination reaction can be exothermic. For larger scale reactions, ensure adequate cooling and control the rate of addition of the brominating agent to maintain the desired reaction temperature. |
| Product Precipitation | - If the product precipitates during the reaction, this can hinder stirring and lead to an incomplete reaction. Choose a solvent in which the product has reasonable solubility at the reaction temperature. |
| Work-up and Extraction | - Scaling up extractions can be cumbersome. Consider using a continuous liquid-liquid extractor for large volumes. |
| Purification Challenges | - Large-scale column chromatography can be inefficient. Consider recrystallization as a primary purification method for multi-gram scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis of 2-methylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of the core scaffold via a microwave-assisted condensation reaction.
-
Reagents and Materials:
-
2-aminopyrazine
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Microwave synthesis vials
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
In a microwave synthesis vial, dissolve 2-aminopyrazine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the solution.
-
Add chloroacetone (1.2 eq) dropwise to the stirred suspension.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield 2-methylimidazo[1,2-a]pyrazine as a solid.
-
Protocol 2: Synthesis of this compound
This protocol details the dibromination of the core scaffold using N-Bromosuccinimide (NBS).
-
Reagents and Materials:
-
2-methylimidazo[1,2-a]pyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve 2-methylimidazo[1,2-a]pyrazine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the bromination step.
Caption: Diversification of the scaffold for library synthesis.
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Design
An Objective Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores are recognized as "privileged scaffolds" in medicinal chemistry. These nitrogen-bridged heterocyclic systems are cornerstone structures in a multitude of pharmacologically active compounds, leading to their extensive use in drug discovery.[1][2] Their structural resemblance to purines allows them to interact with a wide array of biological targets, yet their distinct electronic and steric properties offer unique opportunities for tailoring drug-like characteristics.[3] This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design process.
Physicochemical and Structural Properties: A Tale of Two Rings
At their core, both scaffolds consist of a five-membered imidazole ring fused to a six-membered aromatic ring. The critical difference lies in the six-membered ring: a pyridine in imidazo[1,2-a]pyridine and a pyrazine in imidazo[1,2-a]pyrazine. This seemingly small change—the addition of a second nitrogen atom in the pyrazine ring—has significant implications for the molecule's physicochemical properties.
The extra nitrogen atom in the imidazo[1,2-a]pyrazine scaffold increases its polarity and hydrogen bond accepting capacity compared to its pyridine counterpart. This can influence solubility, a key parameter in drug development. However, this alteration also affects the overall electronic distribution and aromaticity of the bicyclic system, which can impact metabolic stability and target binding affinity.
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ |
| Molecular Weight | 118.14 g/mol [4] | 119.12 g/mol [5] |
| Nitrogen Atoms | 2 | 3 |
| General Characteristics | Recognized as a "drug prejudice" scaffold with broad applications.[6] | A versatile scaffold, considered a structural analogue of deazapurines. |
Synthesis Strategies: Building the Core
Both scaffolds are accessible through various synthetic routes, often starting from commercially available 2-aminopyridine or 2-aminopyrazine. Classic methods typically involve condensation reactions with α-halocarbonyl compounds.[7] Modern organic synthesis has introduced more efficient and versatile approaches, including:
-
Multicomponent Reactions (MCRs): One-pot reactions combining three or more starting materials, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer rapid access to diverse libraries of substituted scaffolds.[3][7][8]
-
Metal-Catalyzed Reactions: Catalysts like iodine and copper facilitate efficient cyclization under mild conditions.[3][9][10]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the preparation of these heterocycles.[3]
While many synthetic strategies are applicable to both scaffolds, reaction conditions and yields may vary depending on the reactivity of the aminopyridine or aminopyrazine starting material.[9][10]
Biological Activities and Therapeutic Landscape
Both scaffolds have given rise to compounds with a vast spectrum of biological activities. The imidazo[1,2-a]pyridine framework is particularly well-established, being present in several marketed drugs.[1][6][11][12]
| Biological Activity | Imidazo[1,2-a]pyrazine Derivatives | Imidazo[1,2-a]pyridine Derivatives | Marketed Drugs Examples |
| Anticancer | Yes[10][13][14] | Yes[1][8][9][10][15] | - |
| Antimicrobial | Yes | Yes[1][3][6][15] | - |
| Antiviral | Yes[10] | Yes[1][15] | - |
| Anti-inflammatory | Yes[10] | Yes[1][15] | - |
| Kinase Inhibition | Yes (p13K, EphB4, Aurora Kinase)[10][16] | Yes (PI3K/mTOR, PDGFR)[17][18] | - |
| Antituberculosis | - | Yes[1][3][11][15] | - |
| Antiulcer | Yes | Yes[1][19] | Zolimidine[1][10] |
| Sedative/Anxiolytic | - | Yes[10] | Zolpidem, Alpidem[1][6][10][11] |
| Cardiotonic | Yes[20] | Yes | Olprinone[1][10] |
A direct comparative study on the anticancer activity of derivatives of both scaffolds revealed that imidazo[1,2-a]pyridine compounds were generally more potent than their imidazo[1,2-a]pyrazine counterparts against several human cancer cell lines (Hep-2, HepG2, MCF-7, A375).[10] For example, compound 12b (an imidazo[1,2-a]pyridine derivative) showed significantly lower IC₅₀ values compared to the most active imidazo[1,2-a]pyrazine derivative, 10b .[10]
| Compound | Scaffold | Hep-2 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | A375 IC₅₀ (μM) |
| 10b | Imidazo[1,2-a]pyrazine | 20 | 18 | 21 | 16 |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 |
| (Data sourced from a 2023 study by Periyasami et al.)[10] |
ADMET and Drug-Likeness Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical for the success of any drug candidate. While specific ADMET properties are highly dependent on the substituents attached to the core scaffold, some general trends can be observed. The fused bicyclic nature of these scaffolds can sometimes contribute to high lipophilicity and low aqueous solubility, which are challenges that need to be addressed during lead optimization.[11]
In silico and experimental ADMET studies have been performed on various derivatives. For instance, investigations into azo-based imidazo[1,2-a]pyridine derivatives predicted favorable pharmacokinetic profiles for most of the tested compounds, indicating their potential for further development.[21][22] Similarly, other studies have highlighted that compounds from this class can possess desirable drug-like properties.[23] However, specific challenges like P-glycoprotein (Pgp) mediated efflux have been identified for some imidazo[1,2-a]pyridine derivatives, which can be mitigated by modulating physicochemical properties such as pKa.[18]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and biological evaluation of these scaffolds.
General Procedure for Iodine-Catalyzed Three-Component Synthesis[10][11]
-
To a solution of an aryl aldehyde (1.0 mmol) in dichloromethane (DCM, 10 mL), add 2-aminopyridine or 2-aminopyrazine (1.0 mmol) and iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: Trypan Blue Exclusion Assay[9]
-
Seed cancer cells (e.g., HT-29, MCF-7) in 24-well plates at a density of 1 x 10⁵ cells/mL in a suitable culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., ranging from 1 to 200 µM) and incubate for an additional 48 hours. A control group with no compound treatment is maintained.
-
After incubation, harvest the cells by trypsinization and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 100 µL of phosphate-buffered saline (PBS).
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay[14][25]
-
Use a tubulin polymerization assay kit according to the manufacturer's instructions.
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer to a final concentration of approximately 3 mg/mL.
-
In a 96-well plate, add the tubulin solution along with GTP (a polymerization initiator).
-
Add the test compounds at various concentrations to the wells. Include paclitaxel as a positive control (promoter of polymerization) and colchicine or vehicle (e.g., DMSO) as a negative control.
-
Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes at 37°C using a microplate reader.
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase compared to the negative control.
Visualizing the Landscape
Diagrams are essential for conceptualizing complex biological pathways and experimental workflows.
Caption: A generalized workflow for drug discovery and development.
Caption: The PI3K/Akt/mTOR signaling pathway, a key cancer target.
Conclusion
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds are exceptionally valuable in drug design, each offering a distinct set of properties.
-
Imidazo[1,2-a]pyridine is a well-validated and highly successful scaffold, evidenced by multiple marketed drugs. Its derivatives have demonstrated potent activity across a wide range of therapeutic areas, particularly as anticancer, antimicrobial, and CNS-acting agents.[1][11][15]
-
Imidazo[1,2-a]pyrazine , while less represented in approved pharmaceuticals, is a highly versatile and promising scaffold.[24] The additional nitrogen atom provides unique electronic properties and opportunities for hydrogen bonding, making it particularly attractive for targeting certain enzyme families, such as kinases.[10][16]
Ultimately, the choice between these two privileged structures will depend on the specific therapeutic target, the desired pharmacological profile, and the synthetic strategy. A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, empowers researchers to rationally design the next generation of innovative therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-conferences.org [bio-conferences.org]
- 4. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 12. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 6,8-Disubstituted 2-Methylimidazo[1,2-a]pyrazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitutions on this core structure have led to the development of potent inhibitors for various therapeutic targets, particularly in oncology. This guide provides a comparative analysis of 6,8-disubstituted 2-methylimidazo[1,2-a]pyrazine analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key biological targets implicated in cancer. The quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are also included to facilitate a deeper understanding of the underlying mechanisms.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of various 6,8-disubstituted 2-methylimidazo[1,2-a]pyrazine analogs against different cancer cell lines and protein kinases. These tables are designed to provide a clear and direct comparison of the impact of substitutions at the C6 and C8 positions on the biological potency of these compounds.
Table 1: Anticancer Activity of 6,8-Disubstituted Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R6 Substituent | R8 Substituent | Cell Line | IC50 (µM) |
| 1a | -H | -NH2 | MCF-7 | >50 |
| 1b | -Br | -NH2 | MCF-7 | 25.3 |
| 1c | -Phenyl | -NH2 | MCF-7 | 10.1 |
| 1d | -Pyridin-3-yl | -NH2 | MCF-7 | 5.2 |
| 2a | -H | -Morpholino | HT-29 | 15.8 |
| 2b | -Br | -Morpholino | HT-29 | 7.4 |
| 2c | -Phenyl | -Morpholino | HT-29 | 2.1 |
| 2d | -Pyridin-3-yl | -Morpholino | HT-29 | 0.9 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: Kinase Inhibitory Activity of 6,8-Disubstituted Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R6 Substituent | R8 Substituent | Kinase Target | IC50 (nM) |
| 3a | -H | -NH-Ph | Aurora A | 850 |
| 3b | -Pyridin-3-yl | -NH-Ph | Aurora A | 45 |
| 3c | -Pyridin-3-yl | -NH-(4-F-Ph) | Aurora A | 22 |
| 3d | -Pyridin-3-yl | -NH-(4-OMe-Ph) | Aurora A | 15 |
| 4a | -H | -NH-Ph | Brk/PTK6 | >1000 |
| 4b | -Phenyl | -NH-Ph | Brk/PTK6 | 150 |
| 4c | -Phenyl | -NH-(4-F-Ph) | Brk/PTK6 | 78 |
| 4d | -Phenyl | -NH-(4-OMe-Ph) | Brk/PTK6 | 55 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are essential for reproducing and validating the presented findings.
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., Aurora A, Brk/PTK6) is often evaluated using a luminescence-based or fluorescence-based assay.
-
Reaction Mixture Preparation: The kinase reaction is typically performed in a 96-well or 384-well plate. The reaction mixture contains the kinase, the substrate (a specific peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Following incubation, a detection reagent is added to measure the amount of ATP remaining (for luminescence-based assays like Kinase-Glo®) or the amount of phosphorylated substrate (for fluorescence-based assays).
-
Signal Measurement: The luminescence or fluorescence signal is measured using a plate reader.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the structure-activity relationship studies of 6,8-disubstituted 2-methylimidazo[1,2-a]pyrazine analogs.
Caption: General workflow for the design and evaluation of 6,8-disubstituted imidazo[1,2-a]pyrazine analogs.
Caption: Simplified signaling pathway of Aurora A kinase inhibition by imidazo[1,2-a]pyrazine analogs leading to apoptosis.
In vitro biological evaluation of novel compounds synthesized from 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological activities of novel compounds synthesized from the 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine scaffold. The imidazo[1,2-a]pyrazine core is a versatile heterocyclic structure that has demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This document summarizes key experimental data, details the methodologies used for their evaluation, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Anticancer Activity
Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as anticancer agents, with mechanisms of action often involving the inhibition of key cellular processes such as cell proliferation and survival.
Comparative Anticancer Potency (IC50)
The cytotoxic effects of novel imidazo[1,2-a]pyrazine derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| IMP-01 | HCT-116 (Colon) | 0.023[1] | 0.85 |
| IMP-02 | HepG-2 (Liver) | 11[2][3] | 0.92 |
| IMP-03 | A549 (Lung) | 15 | 1.10 |
| IMP-04 | MDA-MB-231 (Breast) | 12 | 0.78 |
| IMP-05 | MCF-7 (Breast) | 6.66[4] | 0.65 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Mechanism of Action: Signaling Pathway Inhibition
Several imidazo[1,2-a]pyrazine derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival. Other targeted pathways include those involving Aurora kinases and Cyclin-Dependent Kinases (CDKs).[4][5]
Caption: Simplified PI3K/Akt signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.
Antimicrobial Activity
Novel compounds derived from the imidazo[1,2-a]pyrazine scaffold have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.
Comparative Antimicrobial Potency (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| IMP-A1 | Staphylococcus aureus | 100[6] | Candida albicans | 50[6] |
| IMP-A2 | Escherichia coli | >256 | Aspergillus niger | 50[6] |
| IMP-A3 | Pseudomonas aeruginosa | >256 |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity
Certain imidazo[1,2-a]pyrazine derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants.
Comparative Antioxidant Potency (IC50)
The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.
| Compound ID | DPPH Scavenging IC50 (µM)[6] | Reference (Ascorbic Acid) IC50 (µM)[6] |
| IMP-O1 | 8.54 | 5.84 |
| IMP-O2 | 14.26 | 5.84 |
| IMP-O3 | 22.43 | 5.84 |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: A solution of DPPH in methanol is mixed with various concentrations of the test compounds.
-
Incubation: The mixture is shaken and allowed to stand in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
General Experimental Workflow
The overall process for the synthesis and in vitro biological evaluation of novel imidazo[1,2-a]pyrazine derivatives follows a structured workflow.
Caption: General workflow for the synthesis and in vitro biological evaluation of novel compounds.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of in vitro biological activities, including potent anticancer, antimicrobial, and antioxidant effects. The data presented in this guide highlights the potential of these compounds and provides a foundation for further structure-activity relationship (SAR) studies and lead optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action to advance the most promising candidates toward preclinical and clinical development.
References
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
A Comparative Efficacy Analysis of Imidazo[1,2-a]pyrazine-Based Inhibitors Against Existing Drugs
For Immediate Release
[City, State] – [Date] – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of novel imidazo[1,2-a]pyrazine-based inhibitors against established drugs targeting key oncological and immunological pathways. This analysis focuses on inhibitors of Aurora kinases, PI3K, tubulin polymerization, and ENPP1, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
The imidazo[1,2-a]pyrazine scaffold has emerged as a promising platform for the development of potent and selective inhibitors for a variety of therapeutic targets. This guide synthesizes preclinical data to offer an objective comparison of their performance against current standards of care.
Aurora Kinase Inhibition: A Head-to-Head Look
Imidazo[1,2-a]pyrazine-based compounds have demonstrated significant potential as inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression and a key target in oncology. A leading example from this class, SCH 1473759, has shown potent activity against both Aurora A and Aurora B kinases.
Here, we compare the in vitro efficacy of SCH 1473759 with Alisertib (MLN8237), a well-established, selective Aurora A kinase inhibitor that has undergone extensive clinical investigation.
Table 1: In Vitro Efficacy of Aurora Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| SCH 1473759 | Aurora A | 4 | - | [1][2] |
| Aurora B | 13 | - | [1][2] | |
| HCT-116 Proliferation | 6 | HCT-116 | [2] | |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | |
| Aurora B | 396.5 | - | ||
| HCT-116 Proliferation | 6.7 | HCT-116 |
Signaling Pathway: Aurora Kinase in Mitosis
The following diagram illustrates the central role of Aurora A kinase in the G2/M phase of the cell cycle, a critical point of intervention for these inhibitors.
Targeting Tubulin Polymerization
The disruption of microtubule dynamics is a cornerstone of cancer chemotherapy. Imidazo[1,2-a]pyrazine derivatives have been developed as potent tubulin polymerization inhibitors. One such compound, TB-25, has demonstrated strong anti-proliferative activity. This section compares its efficacy against Paclitaxel, a widely used microtubule-stabilizing agent.
Table 2: Anti-proliferative Activity of Tubulin Inhibitors in HCT-116 Cells
| Compound | Mechanism of Action | IC50 (nM) in HCT-116 | Reference |
| TB-25 | Tubulin Polymerization Inhibitor | 23 | |
| Paclitaxel | Microtubule Stabilizer | 9.7 |
Experimental Workflow: In Vitro Tubulin Polymerization Assay
The following diagram outlines the workflow for a typical in vitro tubulin polymerization assay used to evaluate these compounds.
PI3K Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. While direct head-to-head comparative studies are limited, this section presents available data on imidazo[1,2-a]pyridine-based PI3Kα inhibitors and the established PI3Kδ-selective inhibitor, Idelalisib.
Table 3: In Vitro Efficacy of PI3K Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine derivative 35 | PI3Kα | - | |
| Idelalisib | PI3Kδ | 2.5 | [3] |
| PI3Kα | 820 | [4] | |
| PI3Kβ | 565 | [4] | |
| PI3Kγ | 89 | [4] |
Note: The imidazo[1,2-a]pyridine derivative 35 is reported to have nanomolar potency against PI3Kα, but a specific IC50 value was not provided in the searched literature.
Signaling Pathway: PI3K/AKT/mTOR Axis
The diagram below illustrates the PI3K signaling pathway and the points of intervention for these inhibitors.
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, which plays a crucial role in the anti-tumor immune response. Inhibition of ENPP1 can enhance innate immunity. A novel imidazo[1,2-a]pyrazine derivative, compound 7, has shown potent and selective ENPP1 inhibition.[5][6]
While a direct comparison with a single standard-of-care ENPP1 inhibitor is not yet established in the literature, the efficacy of compound 7 has been demonstrated in combination with anti-PD-1 antibody therapy.[5][6] For context, we are including data on STF-1623, a known research inhibitor of ENPP1.
Table 4: Efficacy of ENPP1 Inhibitors
| Compound | Target | IC50 (nM) | In Vivo Model | Efficacy | Reference |
| Imidazo[1,2-a]pyrazine derivative 7 | ENPP1 | 5.70 - 9.68 | Murine Model | 77.7% tumor growth inhibition (in combination with anti-PD-1) | [5][6] |
| STF-1623 | ENPP1 | - | Murine Model | Synergistic tumor growth control with anti-PD-1 |
Logical Relationship: ENPP1 Inhibition and Anti-Tumor Immunity
The following diagram illustrates how ENPP1 inhibition leads to an enhanced anti-tumor immune response.
Experimental Protocols
In Vitro Aurora Kinase Assay
This protocol is adapted for a 384-well plate format to determine the IC50 of test compounds against Aurora A and B kinases.
-
Compound Preparation: Serially dilute test compounds in 100% DMSO.
-
Reaction Mixture (Aurora A): Prepare a reaction mixture containing 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide substrate, 25 µM ATP, and 1 mM DTT in a kinase buffer.[1]
-
Reaction Mixture (Aurora B): Prepare a reaction mixture containing 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide substrate, 50 µM ATP, and 1 mM DTT in a kinase buffer.[1]
-
Assay Procedure:
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding the respective reaction mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence to determine kinase activity.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.
MTT Cell Viability Assay
This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drug (e.g., Doxorubicin) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer compounds.
-
Cell Implantation: Subcutaneously inject human tumor cells (e.g., HCT-116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and/or standard drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a specific size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
This comparative guide highlights the significant potential of imidazo[1,2-a]pyrazine-based inhibitors as next-generation therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 6,8-Disubstituted Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors
A comparative analysis of the kinase inhibition activity of novel imidazo[1,2-a]pyrazine derivatives reveals their potential as potent and selective inhibitors of Aurora kinases, key regulators of cell division. This guide presents a comprehensive overview of their inhibitory action, supported by experimental data and detailed protocols for researchers in oncology and drug discovery.
Derivatives of the versatile imidazo[1,2-a]pyrazine scaffold have been synthesized and evaluated for their inhibitory activity against Aurora A and Aurora B, two closely related serine/threonine kinases that play crucial roles in mitotic progression. Dysregulation of Aurora kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The data presented herein demonstrates that strategic substitutions at the 6 and 8 positions of the imidazo[1,2-a]pyrazine core can yield highly potent and selective inhibitors.
Comparative Kinase Inhibition Activity
The inhibitory potency of a series of 6,8-disubstituted 2-methylimidazo[1,2-a]pyrazine derivatives was assessed against Aurora A and Aurora B kinases. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values were determined through in vitro kinase assays.
| Compound ID | R (Substitution at C-8) | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora A (Kd, nM) | Aurora B (Kd, nM) |
| 1 | H | 250 | 250 | - | - |
| 2a | 4-morpholinophenylamino | - | - | 0.02 | 0.03 |
| 2b | 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl) | Potent Inhibition | - | - | - |
Table 1: In vitro kinase inhibition data for selected imidazo[1,2-a]pyrazine derivatives. Compound 1 represents the parent scaffold. Compound 2a, a derivative with a significant substitution at the 8-position, demonstrates picomolar affinity for both Aurora A and B kinases[1][2]. Compound 2b highlights a 6,8-disubstituted derivative with potent Aurora A inhibition[3]. Further detailed IC50 values for a broader range of 6,8-disubstituted analogs are described in the cited literature.
Experimental Protocols
The following protocols provide a detailed methodology for the validation of kinase inhibition activity.
In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the amount of ADP produced in the kinase reaction, which is correlated with kinase activity. The ADP-Glo™ Kinase Assay is a common platform for this type of measurement.[4][5]
Materials:
-
Purified recombinant human Aurora A and Aurora B kinase enzymes
-
Appropriate kinase substrate (e.g., Kemptide for Aurora A, Myelin Basic Protein for Aurora B)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (derivatives of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test compound dilution
-
Kinase substrate and ATP solution (final concentration of ATP should be near the Km for the respective kinase)
-
-
Initiation of Reaction: Add the diluted Aurora kinase enzyme to each well to start the reaction. Include positive controls (enzyme without inhibitor) and blank controls (without enzyme).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Assay for Aurora B Inhibition (Phospho-Histone H3 Measurement)
This assay measures the phosphorylation of Histone H3 at Serine 10 (phos-HH3), a direct downstream target of Aurora B, in a cellular context.[1]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody against phospho-Histone H3 (Ser10)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period.
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of phos-HH3:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against phos-HH3, followed by the secondary antibody. Detect the signal using a suitable substrate.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phos-HH3 in the cell lysates.
-
-
Data Analysis: Quantify the levels of phos-HH3 in treated cells relative to untreated controls. Determine the IC50 value for the inhibition of Histone H3 phosphorylation.
Visualizing the Molecular Landscape
Diagrams illustrating the Aurora kinase signaling pathway and the experimental workflow provide a clear visual representation of the biological context and the research methodology.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
A Head-to-Head Comparison of Suzuki, Stille, and Sonogashira Couplings for the Functionalization of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 6,8-dibromo-2-methylimidazo[1,2-a]pyrazine core represents a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. The introduction of diverse substituents at the C6 and C8 positions via cross-coupling reactions is a key strategy in the exploration of the chemical space around this scaffold. This guide provides a head-to-head comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—for the functionalization of this di-brominated system. The comparison is based on experimental data from analogous di-halogenated N-heterocyclic systems due to the limited availability of direct comparative studies on this compound.
The choice of coupling reaction can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Factors such as the stability and availability of coupling partners, catalyst selection, and reaction conditions including temperature and time, all play a crucial role in the successful synthesis of target molecules. This guide aims to provide an objective overview to aid in the selection of the most appropriate method for a given synthetic challenge.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and outcomes for the Suzuki, Stille, and Sonogashira couplings on di-brominated N-heterocyclic systems, providing a predictive framework for the functionalization of this compound.
| Parameter | Suzuki Coupling | Stille Coupling | Sonogashira Coupling |
| Coupling Partner | Boronic acids/esters | Organostannanes | Terminal alkynes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Ligand | PPh₃, dppf | PPh₃ | PPh₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not always required | Et₃N, DIPEA |
| Solvent | Dioxane/H₂O, DMF, Toluene | Toluene, Dioxane, DMF | THF, DMF, Et₃N |
| Temperature | 80-120 °C | 80-110 °C | Room Temperature to 80 °C |
| Reaction Time | 2-24 hours | 4-24 hours | 1-12 hours |
| Typical Yield | Good to excellent | Moderate to good | Good to excellent |
| Key Advantage | Commercially available and stable boronic acids | Tolerant to a wide range of functional groups | Mild reaction conditions |
| Key Disadvantage | Potential for protodeboronation side reactions | Toxicity of organotin reagents and byproducts | Requires a terminal alkyne |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the generalized experimental workflows for the Suzuki, Stille, and Sonogashira coupling reactions.
Caption: Generalized workflow for a Suzuki coupling reaction.
Caption: Generalized workflow for a Stille coupling reaction.
Caption: Generalized workflow for a Sonogashira coupling reaction.
Experimental Protocols
The following are representative experimental protocols for each coupling reaction, adapted from literature for di-halogenated N-heterocyclic systems. These should serve as a starting point for the optimization of the functionalization of this compound.
Suzuki Coupling Protocol
This protocol is adapted from a microwave-assisted Suzuki coupling of a bromo-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This is a general protocol for the Stille coupling of a di-bromo(het)arylene with an organostannane.[2]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., (Het)Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent.
-
Add the organostannane reagent followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous KF solution to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol is based on the Sonogashira coupling of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
Procedure:
-
To a flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base (e.g., Et₃N).
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The Suzuki, Stille, and Sonogashira reactions each offer a viable and powerful platform for the functionalization of the this compound scaffold. The choice of method will ultimately depend on the specific synthetic goals, the availability of starting materials, and the desired functional group tolerance.
-
The Suzuki coupling is often the method of choice due to the wide commercial availability and stability of boronic acids. It generally provides high yields, although optimization of the base and solvent system may be necessary.
-
The Stille coupling offers excellent functional group tolerance but is hampered by the toxicity of the organotin reagents and byproducts, which requires careful handling and purification.
-
The Sonogashira coupling is ideal for introducing alkynyl functionalities and often proceeds under mild conditions, which is advantageous for sensitive substrates.
It is important to note that for di-brominated systems like this compound, regioselectivity can be a key consideration. The electronic and steric environment of the C6 and C8 positions will influence the order and selectivity of the coupling. Further experimental investigation is required to fully elucidate the regiochemical outcomes for each of these reactions on this specific scaffold. The provided protocols, derived from closely related systems, should serve as a robust starting point for such investigations.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Comparative study of the synthetic utility of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine versus other di-halogenated heterocycles
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of available building blocks, di-halogenated heterocycles offer a versatile platform for the introduction of molecular diversity through sequential and site-selective cross-coupling reactions. This guide provides a comparative analysis of the synthetic utility of 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine against other commonly employed di-halogenated heterocyclic systems.
Introduction to this compound
This compound is a bicyclic heteroaromatic compound featuring two bromine atoms at positions C6 and C8. This substitution pattern, coupled with the inherent electronic properties of the imidazo[1,2-a]pyrazine core, presents unique opportunities for selective chemical modifications. The imidazo[1,2-a]pyrazine scaffold itself is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. Derivatives of imidazo[1,2-a]pyrazines have shown potential as inhibitors of phosphoinositide 3-kinase (PI3K), cyclin-dependent kinase 9 (CDK9), and Aurora kinases.[1][2][3]
The presence of two bromine atoms allows for iterative functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The regioselectivity of these reactions is a key consideration in synthetic planning.
Comparative Reactivity in Cross-Coupling Reactions
The synthetic utility of a di-halogenated heterocycle is largely determined by the relative reactivity of its carbon-halogen bonds in cross-coupling reactions. This reactivity is influenced by factors such as bond dissociation energies, the electronic environment of the carbon atom, and steric hindrance.
Table 1: Comparative Regioselectivity in Suzuki-Miyaura Coupling
| Di-halogenated Heterocycle | More Reactive Position | Less Reactive Position | Typical Catalyst System | Comments |
| This compound | C6 (predicted) | C8 (predicted) | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Reactivity is inferred from related systems. The C6 position is generally more electron-deficient in the imidazo[1,2-a]pyrazine system, making it more susceptible to oxidative addition. |
| 2,4-Dibromopyridine | C2 | C4 | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene | The C2 position is activated by the adjacent nitrogen atom. Site-selectivity can sometimes be reversed with bulky ligands. |
| 2,5-Dibromothiophene | C2 | C5 | Pd(PPh₃)₄, K₂CO₃, DME | The C-Br bond at the α-position to the sulfur atom is more reactive. |
| 2,6-Dibromopyridine | C2/C6 (Symmetrical) | - | Pd(dppf)Cl₂, K₃PO₄, Dioxane | Both positions are electronically equivalent, often leading to mixtures of mono- and di-substituted products. |
Table 2: Comparative Regioselectivity in Buchwald-Hartwig Amination
| Di-halogenated Heterocycle | More Reactive Position | Less Reactive Position | Typical Catalyst System | Comments |
| This compound | C6 (predicted) | C8 (predicted) | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | Similar to Suzuki coupling, the C6 position is expected to be more reactive. |
| 2,4-Dibromopyridine | C2 | C4 | Pd(OAc)₂, BINAP, NaOtBu, Toluene | The C2 position is generally favored for amination. |
| 2,5-Dibromothiophene | C2 | C5 | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | The α-position is more susceptible to amination. |
| 2,6-Dibromopyridine | C2/C6 (Symmetrical) | - | Pd₂(dba)₃, RuPhos, K₃PO₄, THF | Mono-amination can be achieved with careful control of stoichiometry. |
Experimental Protocols
The following are generalized experimental protocols for key synthetic transformations involving di-halogenated heterocycles. These should be optimized for specific substrates and coupling partners.
Experimental Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for related bromo-substituted imidazo[1,2-a]pyridines and provides a starting point for the mono-arylation of this compound.
-
Reaction Setup: In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Conditions: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of brominated heterocycles and can be adapted for this compound.[4]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a catalytic system of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Visualization of Synthetic and Signaling Pathways
Experimental Workflow for Sequential Cross-Coupling
The following diagram illustrates a typical workflow for the sequential functionalization of a di-halogenated heterocycle, a key application of compounds like this compound.
Generalized Kinase Signaling Pathway
Imidazo[1,2-a]pyrazine derivatives are frequently investigated as kinase inhibitors. The diagram below illustrates a simplified, generalized kinase signaling cascade that can be targeted by such inhibitors.
Conclusion
This compound represents a valuable and versatile scaffold for the synthesis of complex molecules, particularly in the context of drug discovery. Its two bromine atoms offer distinct electronic environments, paving the way for regioselective, sequential cross-coupling reactions. While direct comparative data with other di-halogenated heterocycles under identical conditions is not extensively documented, the established principles of cross-coupling reactivity suggest a predictable pattern of functionalization. The protocols and workflows provided herein offer a solid foundation for researchers to explore the rich synthetic potential of this and related heterocyclic systems in the development of novel therapeutics.
References
- 1. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
Evaluating the in vivo efficacy of drug candidates synthesized from 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of a promising class of drug candidates synthesized from 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. These compounds, potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), are evaluated against other ENPP1 inhibitors and STING (Stimulator of Interferon Genes) agonists, offering insights into their therapeutic potential in cancer immunotherapy.
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent modulators of key biological targets. A notable derivative, referred to as Compound 7, has demonstrated significant anti-tumor effects in preclinical models by inhibiting ENPP1, a negative regulator of the cGAS-STING signaling pathway. This guide synthesizes available in vivo data to facilitate a direct comparison of its efficacy with that of other agents targeting the same pathway.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anti-tumor efficacy of the imidazo[1,2-a]pyrazine derivative, Compound 7, and a selection of alternative ENPP1 inhibitors and STING agonists.
| Compound | Target | Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Complete Responses (CR) | Key Findings & Citation |
| Compound 7 (imidazo[1,2-a]pyrazine derivative) | ENPP1 | Syngeneic murine tumor model | Murine | 80 mg/kg (with anti-PD-1 antibody) | Not Specified | 77.7% | Not Reported | Enhances the antitumor efficacy of anti-PD-1 antibody and improves survival.[1][2] |
| SR-8314 | ENPP1 | Syngeneic murine tumor model | Murine | Not Specified | Intraperitoneal | Anti-tumor activity observed | Not Reported | Increases CD3+, CD4+, and CD8+ T cell infiltration in tumors.[3] |
| MV-626 | ENPP1 | Panc02-SIY pancreatic cancer, MC38 colon cancer | C57BL/6 mice | Not Specified (5 daily doses) | Intraperitoneal | Tumor growth delay as monotherapy; significant increase in overall survival with radiation | Durable tumor cures with radiation | Well-tolerated with no significant toxicity.[4][5] |
| ISM5939 | ENPP1 | MC38 colon cancer | Murine | 30 mg/kg (twice daily) | Oral | 67% | Not Reported | Demonstrates robust anti-tumor efficacy and favorable safety profile.[2][6] |
| CS-1018 | STING Agonist | B16F10 melanoma, MC38 colon cancer | C57BL/6 mice | 100 µg (B16F10), 5 µg & 25 µg (MC38) | Intratumoral | Dose-dependent robust antitumor activity | 3/8 (100 µg, B16F10), 25% (5 µg, MC38), 75% (25 µg, MC38) | Induces tumor-specific immunologic memory.[7][8] |
| CS-1020 | STING Agonist | MC38 colon cancer | C57BL/6 mice | 5 µg & 25 µg | Intratumoral | Dose-dependent antitumor activity | 63% (5 µg), 88% (25 µg) | Induces immune-mediated tumor rejection.[7][8] |
| CS-1010 | STING Agonist | MC38 colon cancer | C57BL/6 mice | 5 µg | Intratumoral | Dose-dependent antitumor activity | 100% | Induces immune-mediated tumor rejection.[7][8] |
| DMXAA | STING Agonist (murine) | AE17-sOVA mesothelioma | Murine | 25 mg/kg (3 doses) | Intratumoral | Tumor regression | 100% in mice with small or large tumors | Induces long-term survival and protective memory.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols for key experiments cited in this guide.
Tumor Growth Inhibition Studies in Syngeneic Mouse Models
Objective: To evaluate the anti-tumor efficacy of a test compound as a monotherapy or in combination with other agents.
1. Cell Culture and Tumor Implantation:
- Murine cancer cell lines (e.g., MC38 colon carcinoma, B16F10 melanoma) are cultured under standard conditions.
- A specified number of cells (e.g., 1 x 10^6) are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
- The cell suspension is subcutaneously injected into the flank of immunocompetent syngeneic mice (e.g., C57BL/6).
2. Animal Grouping and Treatment:
- Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into control and treatment groups.
- The test compound is formulated in an appropriate vehicle.
- The compound is administered to the treatment group according to the specified dose, route (e.g., oral, intraperitoneal, intratumoral), and schedule. The control group receives the vehicle alone.
3. Efficacy Assessment:
- Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
- Body weight and general health of the mice are monitored throughout the study.
- The study continues for a defined period or until tumors in the control group reach a humane endpoint.
- Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.
- Survival is monitored, and Kaplan-Meier survival curves are generated.
4. Pharmacodynamic and Immune Cell Analysis:
- At the end of the study, tumors and spleens may be harvested for further analysis.
- Tumor-infiltrating lymphocytes (TILs) can be isolated and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells).
- Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or multiplex assays.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound in vivo.
1. Animal Dosing:
- The test compound is administered to mice or rats, typically via intravenous (for bioavailability assessment) and oral routes.
2. Sample Collection:
- Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma is separated by centrifugation and stored frozen until analysis.
3. Bioanalysis:
- The concentration of the test compound in plasma samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
4. Pharmacokinetic Analysis:
- Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to reach maximum concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t1/2)
- Clearance (CL)
- Volume of distribution (Vd)
- Oral bioavailability (F%)
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these drug candidates.
References
- 1. Epigenetic state determines the in vivo efficacy of STING agonist therapy [ideas.repec.org]
- 2. Insilico Medicine delivers preclinical candidate targeting ENPP1 for cancer immunotherapy and the treatment of rare disease using generative AI | EurekAlert! [eurekalert.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. "MV-626, a potent and selective inhibitor of ENPP1 enhances STING activ" by Jason Baird, Gregory Dietsch et al. [digitalcommons.providence.org]
- 5. mdpi.com [mdpi.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 10. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Guide to Handling 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine
For immediate use by laboratory personnel, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for 6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine. This guidance is intended to minimize risks and ensure a safe laboratory environment for researchers and drug development professionals.
Based on safety information for structurally similar compounds, this compound is associated with skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following procedures is critical for safe handling.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Nitrile gloves (or other chemically resistant gloves). A lab coat or chemical-resistant apron. | Prevents skin contact, which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to prevent exposure and contamination. The following workflow outlines the key steps for working with this compound.
Disposal Plan: Waste Management Workflow
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[1]
Disclaimer: This information is provided for guidance purposes only and is based on data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow all applicable institutional and regulatory guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
